Cadmium fluoride
Description
Historical Perspectives and Early Investigations of Cadmium Fluoride (B91410)
The history of cadmium fluoride is intrinsically linked to the discovery of its constituent elements. Cadmium (Cd) was first identified in 1817 by Friedrich Stromeyer, a German chemist, who found it as an impurity in zinc carbonate. dartmouth.edu The name "cadmium" is derived from the Latin "cadmia" and the Greek "kadmeia," which were ancient names for calamine (B1170190) (zinc carbonate). dartmouth.edu Fluorine (F), the other component of this compound, was identified by André-Marie Ampère in 1810 and first isolated by Henri Moissan in 1886. americanelements.com
Early investigations into this compound focused on its fundamental synthesis and characterization. Several methods for its preparation were developed, including the reaction of gaseous fluorine or hydrogen fluoride with cadmium metal or its salts, such as the chloride, oxide, or sulfate. wikipedia.org Another early method involved dissolving cadmium carbonate in a 40% hydrofluoric acid solution, followed by evaporation and drying in a vacuum at 150 °C. wikipedia.org The reaction of fluorine with cadmium sulfide (B99878) was also found to be a rapid method for producing nearly pure this compound at lower temperatures. wikipedia.orgdatapdf.com
Initial studies confirmed that this compound crystallizes in the cubic fluorite structure. laboratorynotes.comosti.gov Research in the mid-20th century worked to refine the material's properties, with a more precise lattice constant of a₀ = 5.3880 ± 0.0005 Å being determined. osti.gov The experimental density was also corrected to 6.33 ± 0.06 g/cm³, and the melting point was established to be around 1049 ± 2°C, resolving earlier conflicting reports. datapdf.comosti.gov These foundational studies established the basic physical and structural parameters of this compound, paving the way for its exploration in more advanced applications.
Table 1: Early Reported Properties of this compound
| Property | Value | Reference |
| Crystal Structure | Cubic, Fluorite-type | laboratorynotes.com, osti.gov |
| Lattice Constant (a₀) | 5.3880 ± 0.0005 Å | osti.gov |
| Density | 6.33 g/cm³ | wikipedia.org, osti.gov |
| Melting Point | 1049 - 1110 °C | samaterials.com, osti.gov |
| Boiling Point | 1748 °C | wikipedia.org |
| Molar Mass | 150.41 g/mol | wikipedia.org |
Contemporary Significance of this compound in Solid-State Chemistry and Materials Science
This compound's unique combination of properties makes it a material of considerable interest in modern solid-state chemistry and materials science. laboratorynotes.com It is a water-insoluble source of cadmium, making it suitable for oxygen-sensitive applications. americanelements.comwikipedia.org One of its most notable features is its excellent optical transparency across a wide spectral range, from the ultraviolet (UV) to the infrared (IR) regions. laboratorynotes.com This property allows for the use of single crystals of this compound in specialized optical components like lenses, prisms, and windows for spectroscopy and laser technology. laboratorynotes.com
In the realm of materials science, this compound is utilized as an evaporation material for creating thin films. samaterials.com These thin films are employed in optical coatings to manage light transmission and reflection. samaterials.com Furthermore, this compound's luminescent properties make it a valuable component in the production of phosphors for displays and imaging devices. samaterials.comsamaterials.com It is also used in scintillators for the detection of ionizing radiation, with applications in medical imaging. samaterials.com The material's stability and resistance to environmental degradation also make it suitable for certain high-temperature applications. laboratorynotes.com
A particularly interesting characteristic of this compound is its ability to be transformed from a good insulator into an electronic conductor. taylorandfrancis.com This is achieved by doping it with certain rare-earth elements or yttrium and then treating it with cadmium vapor at high temperatures. wikipedia.org This process results in n-type conductivity, which is unusual for such a wide-bandgap crystal and opens up possibilities for novel electronic and optoelectronic devices. wikipedia.orgtaylorandfrancis.com
Table 2: Applications of this compound in Materials Science
| Application Area | Function | Key Property Utilized | Reference |
| Optical Components | Lenses, prisms, windows | Wide optical transparency (UV to IR) | laboratorynotes.com |
| Thin Films | Optical coatings | Refractive properties | samaterials.com |
| Luminescent Devices | Phosphors for displays | Luminescence | samaterials.com, samaterials.com |
| Radiation Detection | Scintillators | Scintillation properties | samaterials.com |
| Electronics | Doped as an n-type conductor | Electrical conductivity upon doping | wikipedia.org, taylorandfrancis.com |
| Catalysis | Catalyst | Chemical reactivity | samaterials.com |
Scope of Current Academic Research on this compound
Current academic research on this compound continues to explore and expand upon its known properties, with a significant focus on doping and heterostructures. The ability to introduce electronic conductivity by doping with rare-earth ions like samarium, gadolinium, or erbium is a major area of investigation. taylorandfrancis.com Research has shown that such doping can create shallow donor levels, leading to free electron concentrations that can exceed 10¹⁸ cm⁻³. taylorandfrancis.com The application of an electric field to these doped crystals can excite the rare-earth ions, resulting in efficient electroluminescence from the UV to the near-IR spectrum. taylorandfrancis.com
Another active research area is the growth of this compound heterostructures, particularly in combination with materials like calcium fluoride on silicon substrates. taylorandfrancis.com The close lattice matching between this compound, calcium fluoride, and silicon makes these heterostructures promising for integrating optical and electronic functions on a single chip. taylorandfrancis.com
The use of fluorine and fluoride compounds in modifying the properties of other materials is also a subject of ongoing study. For instance, research into fluorine doping of cadmium stannate (Cd₂SnO₄) thin films has shown that it can effectively modify the surface morphology and increase the optical transmittance. researchgate.net While this research is not directly on this compound, it highlights the broader interest in fluorides for tuning the properties of advanced materials. The development of new synthetic methods, such as hydrothermal synthesis and vapor deposition, is also being explored to create high-quality this compound crystals and nanoparticles for various applications. smolecule.com
Structure
2D Structure
Properties
IUPAC Name |
difluorocadmium | |
|---|---|---|
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InChI |
InChI=1S/Cd.2FH/h;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
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InChI Key |
LVEULQCPJDDSLD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Cd]F | |
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Molecular Formula |
CdF2 | |
| Record name | cadmium fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cadmium_fluoride | |
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DSSTOX Substance ID |
DTXSID6064878 | |
| Record name | Cadmium fluoride (CdF2) | |
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Molecular Weight |
150.41 g/mol | |
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Physical Description |
Solid; [Merck Index] White odorless chunks; [MSDSonline] | |
| Record name | Cadmium fluoride | |
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CAS No. |
7790-79-6 | |
| Record name | Cadmium fluoride | |
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| Record name | Cadmium fluoride | |
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| Record name | Cadmium fluoride (CdF2) | |
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| Record name | Cadmium fluoride (CdF2) | |
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| Record name | Cadmium fluoride | |
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Synthesis and Advanced Preparation Methodologies for Cadmium Fluoride
Direct Fluorination Routes for Cadmium Fluoride (B91410) Synthesis
Direct fluorination methods involve the reaction of a cadmium-containing precursor with a highly reactive fluorine source, typically fluorine gas. These high-temperature reactions are effective for producing anhydrous cadmium fluoride.
Gaseous Fluorine Reactions with Cadmium Metal
The direct reaction of cadmium metal with fluorine gas represents a fundamental method for the synthesis of this compound. chemicalbook.comrefractiveindex.info This process involves passing fluorine gas over cadmium metal at elevated temperatures, resulting in the formation of this compound. chemicalbook.comsmolecule.com The reaction is vigorous and yields this compound as the sole non-volatile product. researchgate.net
Reaction: Cd + F₂ → CdF₂ chemicalbook.comqsstudy.com
Detailed studies have investigated the specifics of this reaction, noting that it is a viable route for producing CdF₂. researchgate.net
Reactions with Cadmium Sulfide (B99878)
A noteworthy direct fluorination method involves the reaction of fluorine with cadmium sulfide (CdS). qsstudy.comwikipedia.org This reaction is particularly advantageous as it proceeds rapidly and can yield nearly pure this compound at significantly lower temperatures compared to other methods. qsstudy.comwikipedia.org Research has shown that this reaction is efficient and avoids the formation of intermediate compounds, directly yielding this compound. researchgate.netosti.gov At higher temperatures, the reaction can be almost explosive. osti.gov
Reaction: CdS + 4F₂ → CdF₂ + SF₆ osti.gov
Wet Chemical Synthesis Approaches for this compound
Wet chemical methods offer alternative pathways to synthesize this compound, often providing better control over purity and crystal size. These methods typically involve reactions in aqueous solutions.
Hydrofluoric Acid Reactions with Cadmium Salts
A common and effective wet chemical approach involves the reaction of cadmium salts with hydrofluoric acid (HF). This method is versatile, allowing for the use of various cadmium salts as starting materials. softschools.com
This compound can be prepared by reacting cadmium chloride (CdCl₂) with hydrofluoric acid. chemicalbook.comwikipedia.org Another related method involves mixing solutions of cadmium chloride and ammonium (B1175870) fluoride, which results in the precipitation of insoluble this compound that can be separated by filtration. qsstudy.comwikipedia.orgvulcanchem.com
Reaction Data:
| Reactants | Product | Notes |
| Cadmium Chloride (CdCl₂) + Ammonium Fluoride ((NH₄)F) | This compound (CdF₂) | The insoluble product crystallizes and is filtered from the solution. qsstudy.comwikipedia.org |
The reaction between cadmium carbonate (CdCO₃) and hydrofluoric acid is a widely used method for synthesizing this compound. chemicalbook.comwikipedia.org This process involves dissolving cadmium carbonate in a hydrofluoric acid solution, typically around 40%. chemicalbook.comwikipedia.org The resulting solution is then evaporated and the solid product is dried under vacuum at 150 °C to yield this compound. chemicalbook.comqsstudy.comwikipedia.org This method has been described as a way to obtain this compound by treating cadmium carbonate with a slight excess of hydrofluoric acid, followed by evaporation to dryness. ias.ac.in
Reaction: CdCO₃ + 2HF → CdF₂ + H₂O + CO₂ chemicalbook.com
Preparation Parameters:
| Reactant | Reagent | Conditions |
| Cadmium Carbonate (CdCO₃) | 40% Hydrofluoric Acid (HF) | Dissolution, evaporation, and vacuum drying at 150 °C. chemicalbook.comwikipedia.org |
| Cadmium Carbonate (CdCO₃) | Slight excess of Hydrofluoric Acid (HF) | Evaporation to dryness. ias.ac.in |
Precipitation Methods from Aqueous Solutions
Precipitation from aqueous solutions is a common and effective method for synthesizing this compound. refractiveindex.info This technique generally involves the reaction of a soluble cadmium salt with a fluoride source in an aqueous medium, leading to the formation of insoluble this compound, which can then be separated by filtration.
One specific approach involves mixing aqueous solutions of cadmium chloride (CdCl₂) and ammonium fluoride ((NH₄)F). wikipedia.org This reaction results in the precipitation of this compound, which is subsequently isolated from the solution. Another documented method is the dissolution of cadmium carbonate (CdCO₃) in a 40% hydrofluoric acid (HF) solution. The resulting solution is then evaporated, and the solid residue is dried under a vacuum at 150 °C to yield this compound. wikipedia.org
The synthesis of binary fluoride phases, including those of cadmium, through coprecipitation from aqueous solutions is a subject of detailed study. researchgate.net The conditions of the precipitation, such as reactant concentrations, temperature, and pH, can influence the properties of the resulting this compound powder, including particle size and purity. For instance, studies on the adsorption of cadmium ions from aqueous solutions have sometimes utilized precipitation as part of the experimental process, highlighting the interaction of cadmium ions in solution. hnu.edu.cn
Single Crystal Growth Techniques for this compound
The unique optical and electronic properties of this compound are best realized in its single crystal form. refractiveindex.info Consequently, various techniques have been developed to grow large, high-quality single crystals.
Bridgman Method for this compound Single Crystals
The Bridgman method, also known as the Bridgman-Stockbarger technique, is a widely used technique for growing single crystals of various materials, including fluorides like this compound. samaterials.commdpi.com This method involves the directional solidification of a molten material in a crucible that is passed through a controlled temperature gradient. mdpi.com
The process begins by placing the raw this compound material in a crucible, which is then heated above its melting point (1,110 °C) to ensure complete liquefaction. samaterials.commdpi.com Subsequently, a stable temperature gradient is established, and the crucible is slowly moved through this gradient, allowing the melt to cool and crystallize from one end to the other. mdpi.com This controlled cooling facilitates the formation of a single crystal. The Bridgman method is advantageous for producing large, high-quality single crystals with good optical properties. samaterials.commdpi.com While specific studies on this compound crystal growth via the Bridgman method are noted, detailed parameters are often found in broader studies of fluoride crystal growth. researchgate.netresearchgate.net For example, similar fluoride crystals like calcium fluoride have been successfully grown using this technique, yielding crystals with low defect concentrations. sanu.ac.rsbg.ac.rs
Melt Growth Procedures and Controlled Cooling
Melt growth is a fundamental process for producing bulk single crystals of various materials, including this compound. researchgate.net This encompasses techniques like the Czochralski and Bridgman methods, which rely on the solidification of a molten phase. researchgate.net
The general procedure involves melting the this compound raw material and then carefully controlling the cooling process to promote the growth of a single crystal. google.com The rate of cooling and the temperature gradients are critical parameters that influence the quality of the resulting crystal. mdpi.commdpi.com For instance, in the growth of related fluoride solid solution crystals, a cooling rate of 100 degrees per hour has been utilized. mdpi.com Uncontrolled cooling, on the other hand, can lead to polycrystalline material. google.com
Research into the melt growth of fluoride systems, such as lead-cadmium fluoride, has shown that the properties of the resulting crystals are highly dependent on the thermal history and the specific cooling procedures employed. nih.gov The goal of these controlled cooling procedures is to minimize defects and ensure a uniform crystal structure, which is essential for optical and electronic applications. researchgate.net
Thin Film Deposition of this compound
For many optical and electronic applications, this compound is required in the form of a thin film. nanorh.comsputtertargets.net Thin film deposition techniques allow for the creation of precise layers of material on a substrate.
Physical Vapor Deposition (PVD) Techniques for this compound
Physical Vapor Deposition (PVD) is a family of vacuum deposition methods used to produce thin films. angstromsciences.com In PVD, a solid material is vaporized in a vacuum environment and then deposited on a substrate as a thin film. co99.net this compound is a material well-suited for PVD techniques. sputtertargets.netamericanelements.com These methods are crucial for applications in semiconductors, optical coatings, and displays. americanelements.comsputtertargets.net
The quality of the thin film is influenced by several factors, including the purity of the source material, the deposition parameters (such as temperature and pressure), and the performance of the deposition system. angstromsciences.com High-purity this compound evaporation materials are used to ensure the quality of the deposited film. sputtertargets.net
Sputtering is a specific PVD technique where atoms are ejected from a solid target material due to the bombardment of the target by energetic ions. msesupplies.com The ejected atoms then travel through the vacuum chamber and deposit onto a substrate, forming a thin film. For this compound films, a this compound sputtering target is used as the source material. nanorh.comsputtertargets.net
These targets are produced from high-purity this compound and are available in various shapes and sizes to fit different sputtering systems. americanelements.com The sputtering process is used to create this compound films for a range of applications, including:
Optical Coatings: Used to create anti-reflective coatings and enhance the performance of optical windows due to its low refractive index. nanorh.com
High-Energy Laser Systems: The films are used as coatings for laser mirrors and other optical components due to their high damage threshold. nanorh.com
Semiconductor Devices: this compound films can act as insulating layers in semiconductor manufacturing. nanorh.com
Optoelectronic Devices: Its transparency in the ultraviolet (UV) range makes it suitable for UV sensors and detectors. nanorh.com
The properties of the sputtered film, such as its density and grain size, are influenced by the characteristics of the sputtering target and the deposition conditions. americanelements.com
Data Tables
Table 1: Physical Properties of this compound
| Property | Value |
| Chemical Formula | CdF₂ |
| Appearance | White, crystalline solid samaterials.com |
| Melting Point | 1,110 °C (2,030 °F; 1,380 K) samaterials.com |
| Density | 6.33 g/cm³ samaterials.com |
Table 2: Applications of this compound Thin Films
| Application Area | Specific Use |
| Optical Coatings | Anti-reflective coatings, Optical windows nanorh.com |
| High-Energy Laser Systems | Laser components, Laser mirrors nanorh.com |
| Phosphor Materials | Phosphor coatings for displays, lighting nanorh.com |
| Semiconductor Devices | Insulating layers nanorh.com |
| Optoelectronic Devices | UV-transparent films for sensors nanorh.com |
| Display Technology | Thin-film transistors (TFTs) nanorh.com |
Thermal Evaporation Processes
Thermal evaporation is a physical vapor deposition technique utilized for the fabrication of thin films of various materials, including this compound (CdF₂). This method involves heating the source material, in this case, CdF₂, within a vacuum chamber until it sublimes or evaporates. The resulting vapor then travels and condenses onto a substrate, forming a thin film. The properties of the deposited film are highly dependent on several process parameters.
This compound is well-suited for thermal evaporation due to its moderate melting point of 1,110 °C. samaterials.com The material is typically used in powder or granule form with purities ranging from 99.9% to 99.99%. samaterials.com The process is conducted under high vacuum conditions, often around 2 × 10⁻⁵ Torr, to ensure the purity of the resulting film by minimizing contamination from residual gases. researchgate.net
Key parameters that influence the characteristics of the CdF₂ thin films include the evaporation temperature, substrate temperature, and deposition rate. For instance, an evaporation temperature of approximately 500 °C has been reported for CdF₂. vem-co.comneyco.fr The substrate temperature during deposition can significantly affect the film's structural properties, such as crystallinity and grain size. researchgate.net In the related material Cadmium Sulfide (CdS), varying the substrate temperature from 25 °C to 250 °C has been shown to influence the structural and electrical properties of the films. researchgate.net
The resulting CdF₂ thin films have applications in various fields. They are used in optical coatings for components like lenses and mirrors due to their refractive properties that help manage light transmission and reflection. samaterials.com Additionally, their luminescent properties make them valuable in the production of phosphors for displays and imaging devices, as well as in scintillators for detecting ionizing radiation. samaterials.com
Table 1: Properties and Deposition Parameters of this compound for Thermal Evaporation
| Property/Parameter | Value/Range | Reference |
| Chemical Formula | CdF₂ | samaterials.com |
| Appearance | White, crystalline solid | samaterials.com |
| Purity | 99.9% ~ 99.99% | samaterials.com |
| Melting Point | 1,110 °C | samaterials.com |
| Density | 6.33 g/cm³ (solid) | samaterials.com |
| Evaporation Temperature | ~500 °C | vem-co.comneyco.fr |
| Deposition Rate | 20 Å/sec (for CaF₂) | vem-co.com |
Note: Some data, like deposition rate, is referenced from similar fluoride compounds due to the limited availability of specific data for CdF₂.
Chemical Bath Deposition (CBD) for this compound (in related compounds like CdS)
Chemical Bath Deposition (CBD) is a solution-based technique for depositing thin films onto a substrate. wikipedia.org This method is particularly noted for its simplicity, cost-effectiveness, and operation at low temperatures (typically below 100 °C). wikipedia.org While direct and extensive research on the CBD of pure this compound films is not widely documented, the principles of this method are well-established through the synthesis of related cadmium compounds, most notably Cadmium Sulfide (CdS). The insights gained from CdS deposition can be extrapolated to understand the potential pathways for CdF₂ synthesis.
The CBD process for a metal chalcogenide like CdS generally involves the controlled precipitation of the compound from an aqueous solution containing the metal and chalcogenide precursors. wikipedia.org For CdS synthesis, a cadmium salt (such as Cadmium Chloride, CdCl₂, or Cadmium Sulfate, CdSO₄) and a sulfur source (like Thiourea, CS(NH₂)₂) are dissolved in an aqueous bath. mdpi.comrsc.orgsemanticscholar.org A complexing agent, such as ammonium hydroxide (B78521) (NH₄OH) or ethylene (B1197577) diamine (EA), is often used to control the release of cadmium ions (Cd²⁺) and prevent the rapid, uncontrolled precipitation of Cadmium Hydroxide (Cd(OH)₂). wikipedia.orgmdpi.comingentaconnect.com
The deposition temperature is a critical parameter that influences the reaction kinetics and the quality of the resulting film. For CdS, deposition temperatures typically range from 40 °C to 90 °C. mdpi.comespublisher.com The pH of the solution and the concentration of the precursors also play a significant role in the film's properties. mdpi.com
In a study involving the deposition of CdS thin films in the presence of fluorine, this compound was used in the buffer solution along with Cadmium Chloride and Thiourea. researchgate.net The deposition was carried out at 90 °C for 5 minutes. researchgate.net This suggests the compatibility of fluoride ions within the CBD process and hints at the possibility of directly depositing CdF₂ or fluorine-doped cadmium compounds.
Table 2: Typical Reagents and Conditions for Chemical Bath Deposition of CdS
| Component | Chemical/Parameter | Purpose/Typical Value | Reference |
| Cadmium Source | Cadmium Chloride (CdCl₂), Cadmium Sulfate (CdSO₄) | Provides Cd²⁺ ions | mdpi.comrsc.org |
| Sulfur Source | Thiourea (CS(NH₂)₂) | Provides S²⁻ ions | mdpi.comrsc.org |
| Complexing Agent | Ammonium Hydroxide (NH₄OH), Ethylene Diamine (EA) | Controls Cd²⁺ release | mdpi.comingentaconnect.com |
| Deposition Temperature | 40 °C - 90 °C | Influences reaction kinetics | mdpi.comespublisher.com |
| Deposition Time | 5 minutes - 2 hours | Affects film thickness | semanticscholar.orgresearchgate.net |
| pH | Basic (e.g., pH 9) | Controls reaction chemistry | mdpi.com |
Nanostructured this compound Synthesis
The synthesis of nanostructured materials has garnered significant interest due to their unique size- and shape-dependent properties. While the direct synthesis of this compound nanostructures is an emerging area of research, methods applied to other cadmium and fluoride compounds provide a strong foundation for developing synthetic routes for CdF₂ nanoparticles and nanocrystals.
One approach for creating nanostructures is through template-assisted synthesis. For instance, CdS nanostructures have been prepared using a templating method involving chemical deposition onto a porous SiO₂/Si substrate. mdpi.com This technique allows for the control of the size and shape of the resulting nanostructures by the dimensions of the template's pores. mdpi.com
Another common method for nanoparticle synthesis is the chemical route, which is often simple and cost-effective. scholarsresearchlibrary.com For example, Calcium Fluoride (CaF₂) nanoparticles have been synthesized via a chemical precipitation method, resulting in particles with an average size of around 48 nm. scholarsresearchlibrary.com This typically involves reacting aqueous solutions of a calcium salt and a fluoride salt under controlled conditions. A similar approach could be adapted for CdF₂ by reacting a soluble cadmium salt with a fluoride source.
Furthermore, research into the synthesis of perovskite nanocrystals has involved the use of this compound. In the synthesis of CsPb₁₋ₓCdₓBr₃ nanocrystals in a fluorophosphate (B79755) glass matrix, CdF₂ was used as a precursor. aip.org The melt-quench technique was employed, where the raw materials, including CdF₂, were melted at high temperatures (e.g., 1000 °C) and then rapidly cooled. aip.org Subsequent annealing of the glass can lead to the formation of nanocrystals. X-ray diffraction analysis has confirmed the incorporation of cadmium ions into the perovskite nanocrystal lattice. aip.org
The synthesis of core/shell nanoplatelets, such as CdSe/CdS, has also been demonstrated using halide-assisted methods. acs.org The use of cadmium halides as precursors can lead to faster reaction kinetics. acs.org This suggests that CdF₂ could potentially be used as a precursor or a surface ligand in the synthesis of various cadmium-based nanostructures.
Table 3: Overview of Synthesis Methods for Related Nanostructures
| Nanostructure | Synthesis Method | Key Features | Reference |
| CdS Nanostructures | Template-assisted Chemical Deposition | Utilizes porous SiO₂/Si template to control size and shape. | mdpi.com |
| CaF₂ Nanoparticles | Chemical Route (Precipitation) | Simple, cost-effective method yielding ~48 nm particles. | scholarsresearchlibrary.com |
| CsPb₁₋ₓCdₓBr₃ Nanocrystals | Melt-Quench Technique | CdF₂ used as a precursor in a glass matrix. | aip.org |
| CdSe/CdS Core/Shell Nanoplatelets | Halide-Assisted Synthesis | Cadmium halides promote faster reaction kinetics. | acs.org |
Crystallographic and Structural Elucidation of Cadmium Fluoride
Fundamental Crystal Structure of Cadmium Fluoride (B91410) (Fluorite Structure)
Cadmium fluoride crystallizes in the fluorite (CaF₂) structure, which is a common motif for MX₂ compounds. refractiveindex.inforesearchgate.net This structure can be visualized as a cubic arrangement of fluoride ions (F⁻), with cadmium ions (Cd²⁺) occupying half of the cubic interstitial sites. researchgate.net The Cd²⁺ ions are each coordinated to eight F⁻ ions in a cubic geometry, while each F⁻ ion is tetrahedrally coordinated to four Cd²⁺ ions. materialsproject.org This arrangement results in a face-centered cubic (fcc) lattice of cations. researchgate.net
The fundamental aspects of this crystal structure, including its lattice parameters and space group, have been determined through various analytical techniques.
The lattice parameter, or the length of the side of the unit cell, for this compound has been determined with high precision. A widely cited value for the lattice constant (a₀) is 5.3880 Å. optica.orgosti.gov Other reported values are in close agreement, such as 5.39 Å. chemicalbook.com The unit cell of this compound is cubic, meaning all its axes are of equal length and the angles between them are 90°. chemicalbook.com
The table below summarizes the reported lattice parameters for this compound.
| Parameter | Value | Source(s) |
| Lattice Constant (a) | 5.3880 Å | optica.orgosti.gov |
| Lattice Constant (a) | 5.39 Å | chemicalbook.com |
| Crystal System | Cubic | chemicalbook.com |
The spatial arrangement of atoms within the crystal lattice is described by its space group. For this compound, the space group is identified as Fm-3m (or O⁵h in the Schoenflies notation). researchgate.netinoe.ro This designation belongs to the cubic crystal system and indicates a face-centered lattice with a mirror plane perpendicular to the main axes and a three-fold rotation axis along the body diagonal. unomaha.edu This high degree of symmetry is characteristic of the fluorite structure.
Defect Chemistry and Non-Stoichiometry in this compound
The ideal crystal structure of this compound can be altered by the presence of defects, which significantly influence its physical properties. These defects can be intrinsic, such as vacancies and interstitial ions, or extrinsic, introduced by dopants.
In this compound, the primary intrinsic defects are fluorine vacancies (Vբ) and fluorine interstitial ions (Fᵢ⁻). A fluorine vacancy is created when a fluoride ion is missing from its regular lattice position, while a fluorine interstitial occurs when a fluoride ion occupies a site that is normally empty in the ideal structure. aalto.fi The formation of these defects, known as Frenkel pairs, is a key aspect of the defect chemistry of CdF₂. aalto.fi
The presence of a high concentration of anion vacancies and interstitial fluoride ions is responsible for the ionic conductivity observed in some this compound-based materials. inoe.ro For instance, in Pb₀.₆₇Cd₀.₃₃F₂ solid solutions, a deficiency of up to 25% of fluoride ions in the lattice positions has been reported. inoe.ro
Theoretical calculations have shown that the fluorine vacancy in CdF₂ can act as a donor at low Fermi-level positions but can trap electrons at higher Fermi-level positions. aalto.fi The formation energy of a Frenkel pair, where a fluorine atom moves to an interstitial site, has been calculated to be around 1.6 to 2.0 eV. aalto.fi
The introduction of dopant ions into the this compound lattice can significantly alter its defect chemistry. Doping with trivalent rare-earth ions (like Y³⁺, Gd³⁺, or Eu³⁺) or other trivalent ions (such as In³⁺ or Ga³⁺) is a common practice to modify the electrical and optical properties of CdF₂. taylorandfrancis.comiaea.org
D³⁺ + F⁻ → D(Cd)²⁺ + Fᵢ⁻
Doping with trivalent cations can lead to the formation of defect clusters. For example, in Cd₁₋ₓRₓF₂₊ₓ (where R is a rare-earth element), the formation of clusters containing multiple rare-earth and fluoride ions has been observed. researchgate.net These clusters can assimilate the excess fluoride ions introduced during doping. researchgate.net
The type of dopant can also influence the nature of the resulting defects. For instance, doping with gallium or indium can lead to the formation of both shallow donor states and deep, metastable states, a phenomenon known as bistability. researchgate.net In contrast, doping with monovalent cations like Li⁺ or Na⁺ has been shown to have a smaller impact on the ionic conductivity of certain CdF₂-based solid solutions. inoe.ro
Structural Characterization Methods for this compound
A variety of experimental techniques are employed to elucidate the crystal structure and defects in this compound.
X-ray Diffraction (XRD): Single-crystal and powder X-ray diffraction are fundamental methods used to determine the crystal system, space group, and lattice parameters of CdF₂. optica.orginoe.ro XRD patterns provide detailed information about the atomic arrangement within the crystal. researchgate.net
Extended X-ray Absorption Fine Structure (EXAFS): This technique is particularly useful for studying the local atomic environment around a specific element. EXAFS has been used to investigate the high anionic disorder in lead-cadmium fluoride solid solutions, revealing that while cations remain in their FCC arrangement, the fluoride sublattice is significantly disordered. researchgate.net
Electron Paramagnetic Resonance (EPR): EPR spectroscopy is a powerful tool for studying paramagnetic defects, such as those created by doping with certain rare-earth ions. It has been used to identify and characterize different types of defect centers in doped CdF₂ crystals. medphysics-irk.ru
Optical Absorption and Luminescence Spectroscopy: These techniques are sensitive to the electronic states of defects and impurities within the crystal. They have been used to study the formation of radiation-induced defects and the effects of doping on the optical properties of this compound. medphysics-irk.ruresearchgate.net
Ionic Thermoconductivity (ITC): ITC measurements can detect the reorientation of electric dipoles formed by defect complexes, such as those involving dopant ions and fluoride vacancies or interstitials. iaea.org
These methods, often used in combination, provide a comprehensive understanding of the complex structural and defect chemistry of this compound.
X-ray Diffraction (XRD) Analysis
X-ray diffraction (XRD) is a primary technique for determining the crystal structure and lattice parameters of materials. For this compound, XRD analysis confirms its cubic fluorite structure. qsstudy.comresearchgate.net The lattice parameter of pure CdF2 is approximately 5.39 Å. researchgate.net
In studies of solid solutions, such as those involving lead fluoride (PbF2), XRD is instrumental in confirming the formation of a homogeneous solid solution and tracking the changes in the lattice parameter. For instance, in (1-x)PbF2–(x)CdF2 solid solutions, the cubic lattice parameter has been observed to decrease as the content of CdF2 increases. researchgate.net This linear relationship between the lattice parameter and the composition, often referred to as Vegard's law, is a strong indicator of the formation of a solid solution. researchgate.netresearchgate.net
The Laue method of X-ray diffraction, which utilizes white Bremsstrahlung radiation, is particularly useful for determining the crystallographic orientation of single crystals. thermofisher.com This technique produces a "Laue pattern," a series of scattered spots that reveal the crystal's orientation. thermofisher.com
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for probing the local atomic environment around a specific element. diamond.ac.uk It provides information on the distances, coordination numbers, and types of neighboring atoms. The EXAFS region of an X-ray absorption spectrum begins approximately 20–50 eV beyond the absorption edge. nih.gov
In the context of this compound and its solid solutions, EXAFS studies have provided detailed insights into the local structure that complements the long-range order information from XRD. researchgate.net For example, in CdxPb1−xF2 mixed crystals, Pb L3-edge EXAFS results have clearly shown the incorporation of cadmium atoms into the second coordination shell of lead, confirming the formation of a mixed crystal. researchgate.net
EXAFS analysis can also reveal details about atomic disorder. In (1−x)PbF2–(x)CdF2 solid solutions, EXAFS has evidenced high anionic disorder, while the cations remain in their face-centered cubic (FCC) arrangement. researchgate.net The technique is sensitive enough to measure the effects of temperature on the local structure, allowing for the determination of parameters like thermal expansion and the anharmonicity of atomic vibrations. aps.org
High-Energy Electron Diffraction
Reflection High-Energy Electron Diffraction (RHEED) is a surface-sensitive technique used to monitor the growth of thin films and nanostructures in real-time. It provides information about the surface structure, crystal quality, and growth mode.
In the epitaxial growth of this compound layers, RHEED has been instrumental. Studies on the molecular beam epitaxy (MBE) of CdF2 on substrates like silicon (Si) and calcium fluoride (CaF2) have utilized RHEED to monitor the growth process. aip.orgaip.org The observation of streaked RHEED patterns indicates a good crystalline quality and an atomically flat surface of the grown CdF2 layer. aip.org RHEED intensity oscillations can indicate a two-dimensional, layer-by-layer growth mode. aip.orgaip.org Furthermore, RHEED patterns have been used to identify surface reconstructions, such as the (√3×√3)R30° superstructure observed on the CdF2(111) surface at low growth temperatures. aip.orgaip.org The technique has also been used to study the effects of ion bombardment on the crystal structure of CdF2 surfaces. cyberleninka.ruspbstu.ru
High-Pressure and High-Temperature Structural Behavior of this compound
The structural behavior of this compound under non-ambient conditions of high pressure and high temperature reveals important information about its stability and phase transitions. Studies have shown that applying pressure can induce structural changes in fluoride compounds. For instance, CaF2 undergoes a phase transition from the fluorite structure to a cotunnite-type phase at approximately 9.6 GPa at room temperature. nih.govacs.org Elevating the temperature can lower the pressure required for this transition. nih.govacs.org
While specific high-pressure and high-temperature phase transition data for this compound is not as extensively documented in the provided context as for CaF2, the general behavior of similar difluorides suggests that CdF2 would also undergo pressure-induced phase transitions. For example, a study on the phase transition of this compound under high pressure has been reported, indicating its structural evolution under compression. nih.gov The study of materials at high pressure and temperature often involves techniques like Raman spectroscopy and X-ray diffraction to identify the different structural phases. nih.govacs.org For cadmium metal, combined X-ray absorption spectroscopy and X-ray diffraction have been used to determine its melting curve as a function of pressure. researchgate.net
Solid Solutions Involving this compound
This compound readily forms solid solutions with other fluoride compounds that share the same fluorite structure, such as lead fluoride (PbF2). researchgate.netresearchgate.net These solid solutions, particularly CdxPb1-xF2, have garnered interest for their potential applications as solid electrolytes due to their ionic conductivity. researchgate.net
Structural Characteristics of this compound Solid Solutions
The structural characteristics of this compound solid solutions have been extensively studied using XRD and EXAFS. researchgate.net In the CdxPb1-xF2 system, a continuous solid solution is formed across the entire composition range. researchgate.net XRD analysis shows that the cubic lattice parameter of the solid solution varies linearly with the composition 'x', decreasing from the value of PbF2 (approximately 5.94 Å) to that of CdF2 (approximately 5.39 Å) as the cadmium content increases. researchgate.net
EXAFS studies provide a more localized picture of the atomic arrangement. In CdxPb1-xF2, EXAFS at the Pb L3-edge confirms the substitution of lead atoms by cadmium atoms in the cationic sublattice. researchgate.net This is evidenced by changes in the EXAFS signal corresponding to the second coordination shell around the lead atoms. researchgate.net The local environment around the fluorine anions, which can be described by the number of lead and cadmium neighbors (Q((n)) where 'n' is the number of Pb neighbors), is a key factor in understanding the properties of these solid solutions. nih.gov
Anionic Disorder in Mixed Fluoride Systems
A significant feature of mixed fluoride systems like CdxPb1-xF2 is the presence of anionic disorder. While the cations (Cd²⁺ and Pb²⁺) maintain a regular FCC arrangement, the fluoride anions can be displaced from their ideal lattice positions. researchgate.net This disorder is not random but is often correlated with the local cationic arrangement. acs.org
EXAFS investigations have provided direct evidence for this high anionic disorder. researchgate.net The structural inhomogeneity, particularly the distribution of local fluorine environments, plays a crucial role in the ionic conductivity of these materials. nih.gov It is believed that this disorder creates pathways for fluoride ion migration, leading to enhanced electrical properties. nih.gov The study of anionic disorder is not limited to cadmium-based systems; it is a common feature in heteroanionic materials and is critical for understanding their functional properties, including ionic and electronic conductivity. acs.orgacs.org
Electronic Structure and Bonding Properties of Cadmium Fluoride
Theoretical Frameworks for Electronic Structure Calculations
A variety of computational methods are employed to model the electronic properties of cadmium fluoride (B91410), ranging from density functional theory to more complex many-body techniques.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases, by utilizing the spatially dependent electron density. mountainscholar.org The Local Density Approximation (LDA) is a class of approximations within DFT where the exchange-correlation energy functional depends only on the value of the electronic density at each point in space. wikipedia.org LDA is often derived from the homogeneous electron gas (HEG) model and applied to more complex, inhomogeneous systems like molecules and solids. wikipedia.orgbaumeiergroup.com
While DFT calculations, including those using LDA, generally provide good results for structural properties, they are known to underestimate electronic band gaps. sapub.org This underestimation arises because the Kohn-Sham eigenvalues in DFT are treated as single-particle excitation energies. sapub.org For cadmium fluoride, calculations using the full-potential linear muffin-tin orbital method within the LDA have been performed to determine its electronic structure, densities of states, and dielectric function. aps.org Studies have also utilized plane wave expansions of wave functions with LDA to investigate the ground-state electronic properties of CdF₂. db-thueringen.deacs.org Despite the underestimation of the band gap, DFT provides electronic band structures that are qualitatively in good agreement with experimental observations. sapub.org
To overcome the limitations of DFT in predicting band gaps, many-body perturbation theory (MBPT) is often employed. db-thueringen.deaps.org The GW approximation, a key technique within MBPT, is used to calculate single-particle excitation properties like energy bands and densities of states more accurately. db-thueringen.deaps.orgmdpi.com The GW method calculates the self-energy (Σ) as a product of the single-particle Green's function (G) and the dynamically screened Coulomb interaction (W). db-thueringen.demdpi.com
A common implementation is the single-shot G₀W₀ method, where G and W are calculated once from the Kohn-Sham density. sapub.org This approach has been applied to numerous materials and generally provides better band gap estimations than standard DFT calculations. sapub.org For CdF₂, the G₀W₀ method has been used in conjunction with pseudopotential and plane wave basis sets to calculate its band structure and density of states. sapub.orgresearchgate.net While G₀W₀ offers a significant improvement, discrepancies with experimental data can still exist. For instance, in the case of CdF₂, the G₀W₀@HSE03 calculation predicted a band gap about 1 eV lower than the experimental value. researchgate.net Better agreement for CdF₂ has been achieved by applying a self-consistent GW method (scQP-GW). aps.orgresearchgate.net
To accurately describe the optical properties of materials like this compound, it is crucial to consider excitonic effects, which arise from the interaction between an excited electron and the hole it leaves behind. db-thueringen.deaps.org The Bethe-Salpeter Equation (BSE) is the state-of-the-art framework for calculating these two-particle effects. db-thueringen.deaps.orgresearchgate.net The BSE is solved to obtain the macroscopic dielectric function, which in turn yields optical absorption spectra. yambo-code.eu
For CdF₂, calculations that incorporate many-body effects through the BSE framework have been shown to be crucial for understanding its optical properties. aps.org These calculations predict the existence of a bound exciton (B1674681) located approximately 1 eV below the quasiparticle gap. aps.org The combination of GW approximation for single-particle excitations and the BSE for two-particle effects has led to optical absorption spectra for CdF₂ that are in excellent agreement with experimental data. aps.org
The pseudopotential method is a computational technique used in solid-state physics to simplify the calculation of electronic band structures. It replaces the strong Coulomb potential of the atomic nucleus and the effects of the core electrons with a weaker effective potential, or pseudopotential. This approach is often combined with plane wave basis sets within the framework of DFT. sapub.orgresearchgate.net
The tight-binding method, on the other hand, describes the electronic band structure by considering electrons to be tightly bound to their respective atoms and then accounting for their hopping between neighboring atoms. This method provides a more intuitive picture of the electronic states arising from atomic orbitals.
For this compound, a combination of the tight-binding and pseudopotential methods has been used to calculate its electronic band structure. aps.orgaps.org These calculations have been instrumental in interpreting the optical spectra of CdF₂. aps.org Specifically, the tight-binding method was used for the valence bands and the pseudopotential method for the conduction bands. aps.org Studies have also employed ab initio calculations based on DFT using norm-conserving pseudopotentials to investigate the electronic structure of CdF₂. sapub.orgresearchgate.net
Electronic Band Structure Analysis of this compound
The electronic band structure of a material describes the ranges of energy that an electron within the solid may have (called energy bands) and ranges of energy that it may not have (called band gaps).
Conduction Band Contributions (p and d states of Cations)
The conduction bands in this compound (CdF₂) are primarily formed by the contributions from the p and d states of the cadmium (Cd) cations. researchgate.netsapub.orgresearchgate.net Theoretical calculations, such as those employing density functional theory (DFT) and many-body perturbation theory, have elucidated the composition of these bands. aps.orgaps.org Specifically, the lowest part of the conduction band is mainly composed of the Cd 5s states, while at higher energies, the contributions from the Cd 5p and 4d states become significant. aps.orgaps.org This is a common feature in alkaline-earth fluorides and related compounds, where the cationic orbitals dominate the conduction band structure. sapub.orgresearchgate.net The arrangement and hybridization of these p and d orbitals influence the electronic and optical properties of CdF₂. aps.org
Indirect and Direct Band Gaps
This compound is characterized as a wide-band-gap insulator with both indirect and direct band gaps. taylorandfrancis.comresearchgate.net The fundamental band gap is indirect, while the direct gap occurs at a slightly higher energy. researchgate.net Experimental measurements place the energy band gap at approximately 8.0 eV. taylorandfrancis.comcornell.edu
Theoretical calculations provide more specific values, though they can vary depending on the computational method used. For instance, calculations using the G₀W₀ approximation predict an indirect band gap of 6.90 eV and a direct band gap of 7.64 eV. researchgate.net While these theoretical values are about 1 eV lower than experimental results, they provide a good qualitative understanding of the band structure. researchgate.net More advanced self-consistent GW methods have been shown to yield better agreement with experimental data. researchgate.net The existence of both indirect and direct transitions is a key factor in determining the optical absorption properties of CdF₂.
Below is a data table summarizing the experimental and theoretical band gap values for this compound.
| Band Gap Type | Experimental Value (eV) | Theoretical Value (G₀W₀@HSE03) (eV) |
| Indirect | ~8.0 taylorandfrancis.comcornell.edu | 6.90 researchgate.net |
| Direct | ~8.6 researchgate.net | 7.64 researchgate.net |
Prediction of Bound Excitons
Theoretical studies based on many-body perturbation theory and the Bethe-Salpeter equation predict the formation of bound excitons in this compound. researchgate.netaps.org An exciton is a bound state of an electron and an electron hole which are attracted to each other by their electrostatic Coulomb force. In CdF₂, a bound exciton is predicted to be located about 1 eV below the quasiparticle gap. researchgate.netaps.org This prediction is crucial for interpreting the optical absorption spectra of the material, as excitonic effects can significantly influence the absorption edge. aps.org The binding energy of these excitons highlights the importance of many-body effects in understanding the optical properties of CdF₂. researchgate.net The presence of these bound excitons can lead to distinct peaks in the absorption spectrum below the band gap energy. db-thueringen.de
Density of States (DOS) in this compound
The density of states (DOS) provides information about the number of available electronic states at each energy level. For this compound, the DOS has been calculated using various theoretical methods, including density functional theory. aps.orgresearchgate.netnih.gov
The valence band is primarily composed of the F 2p states, with some contribution from the Cd 4d states at the bottom of the valence band. sapub.orgresearchgate.net The conduction band, as mentioned earlier, is dominated by the Cd 5s, 5p, and 4d states. sapub.orgresearchgate.netaps.org
Calculations show distinct peaks in the DOS corresponding to these orbital contributions. The total and partial DOS calculations reveal the specific energy ranges where each atomic orbital contributes most significantly. aps.org For instance, the upper part of the valence band is dominated by F p-states, while the lower conduction band is mainly formed by Cd s-states. sapub.org The analysis of the DOS is essential for understanding the electronic transitions that govern the optical properties of CdF₂. aps.org
Influence of Doping on Electronic Structure and Donor Levels
The electronic structure of this compound can be significantly altered by doping with various elements. aalto.fiwikipedia.org This modification is key to its application in optoelectronic devices.
Rare Earth Element Doping (e.g., Yttrium, Samarium, Gadolinium, Erbium)
Doping CdF₂ with trivalent rare-earth elements (such as Yttrium, Samarium, Gadolinium, and Erbium) or yttrium can transform it from an insulator into an n-type semiconductor. taylorandfrancis.comwikipedia.orgacs.org This process typically involves heating the doped crystals in cadmium vapor. wikipedia.org The introduction of these dopants creates donor levels within the band gap. taylorandfrancis.com
The electronic configuration of rare-earth elements, with their partially filled f-shells, plays a crucial role in the modified electronic properties. americanelements.comwikipedia.org For example, doping with yttrium introduces donor states that can be thermally or optically ionized, leading to free electrons in the conduction band. researchgate.netresearchgate.net Similarly, doping with gadolinium can lead to the formation of specific paramagnetic centers and clusters within the crystal lattice, affecting the local electronic structure. researchgate.netdntb.gov.ua The type of rare-earth dopant influences the specific energy levels and the resulting optical and electrical properties. researchgate.netacs.org For instance, erbium-doped CdF₂ exhibits characteristic luminescence due to the electronic transitions within the Er³⁺ ions. scielo.brtsijournals.com
Shallow Donor Levels in Doped this compound
A remarkable feature of doped this compound is the creation of shallow donor levels. taylorandfrancis.com When doped with elements like yttrium or certain rare-earth ions, shallow donor levels are formed approximately 0.15 eV below the conduction band. taylorandfrancis.com This is unusual for a wide-band-gap material. taylorandfrancis.com These shallow donors can be easily ionized, leading to a significant increase in the free electron concentration, which can exceed 10¹⁸ cm⁻³. taylorandfrancis.com
The nature of these donor states has been a subject of extensive study. For some dopants, like Gallium and Indium, the donor state is metastable and can exist in both a shallow and a deep state, leading to photochromic effects. researchgate.netresearchgate.net In contrast, yttrium acts as a shallow donor that does not trap extra electrons. aalto.fi The formation of these shallow donor levels is fundamental to the ability to tune the conductivity of CdF₂ and is a key area of research for its application in semiconductor devices. cornell.eduresearchgate.net
Below is a data table summarizing the effects of different dopants on the electronic properties of this compound.
| Dopant | Effect on Conductivity | Donor Level Type | Key Characteristics |
| Yttrium (Y) | n-type semiconductor wikipedia.org | Shallow donor aalto.fi | Does not form deep states. aalto.fi |
| Gallium (Ga) | n-type semiconductor researchgate.net | Bistable (Shallow and Deep) researchgate.netresearchgate.net | Exhibits photochromism. researchgate.net |
| Indium (In) | n-type semiconductor researchgate.net | Bistable (Shallow and Deep) aalto.fi | Exhibits photochromism. researchgate.net |
| Samarium (Sm) | n-type semiconductor taylorandfrancis.com | Shallow donor taylorandfrancis.com | Induces semiconducting properties. taylorandfrancis.com |
| Gadolinium (Gd) | n-type semiconductor taylorandfrancis.com | Shallow donor taylorandfrancis.com | Forms paramagnetic centers and clusters. researchgate.net |
| Erbium (Er) | n-type semiconductor taylorandfrancis.com | Shallow donor taylorandfrancis.com | Shows characteristic luminescence. scielo.br |
Charge Density Distribution and Bonding Character
The chemical bonding in this compound (CdF₂) is predominantly ionic, a characteristic typical of alkaline earth fluorides with which it shares the fluorite crystal structure. However, detailed theoretical and experimental analyses indicate a significant departure from a purely ionic model, revealing a notable degree of covalent character in the Cd-F bond. This intermediate nature of the bonding is a key feature of the compound's electronic structure.
Theoretical investigations into the chemical bond of CdF₂ reveal that it is considerably more covalent than the bonds in alkaline earth fluorides such as CaF₂, SrF₂, and BaF₂. readthedocs.io This increased covalency contributes to a more substantial intrinsic structure disorder compared to other MF₂ compounds. readthedocs.io The distribution of electron charge, which dictates the nature of the chemical bond, has been explored through computational methods based on density functional theory (DFT). These calculations provide insight into the degree of charge transfer between the cadmium and fluorine atoms.
One method to quantify this is through population analysis, such as the Mulliken scheme. A computational study on group 12 difluorides calculated the partial charge on the cadmium atom in the CdF₂ molecule. aip.org The results of this analysis are presented in the table below.
Table 1: Calculated Mulliken Partial Charge for Cadmium in CdF₂
| Atom | Calculated Partial Charge (a.u.) |
|---|---|
| Cd | +1.55 |
This table is based on data from a computational study using the CCSD correlated density method. aip.org
The calculated charge of +1.55 on the cadmium atom is a significant finding. aip.org In a hypothetical, purely ionic bond, the cadmium atom would completely transfer its two valence electrons to the fluorine atoms, resulting in a charge of +2.0. The calculated value is lower, indicating that the charge transfer is incomplete. This deviation from the ideal ionic state signifies a degree of electron sharing between the cadmium and fluorine atoms, which is the definition of covalent character.
The character of the bonding can also be visualized through the analysis of the total electron density distribution in the crystal. researchgate.net Methods such as experimental X-ray charge density analysis and theoretical calculations can generate deformation density maps. dergipark.org.trresearchgate.netmdpi.com These maps illustrate the redistribution of electron density upon bond formation by subtracting the density of spherical, non-interacting atoms from the total observed or calculated density. mdpi.com In such a map, an accumulation of charge density in the region between the nuclei is a clear indicator of covalent bonding. researchgate.net
A more quantitative approach for analyzing the topology of the electron density is the Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Bader charge analysis. erode-sengunthar.ac.in This theory partitions the crystal into atomic basins based on zero-flux surfaces of the electron density gradient. readthedocs.io By integrating the electron density within these basins, one can obtain a less basis-set-dependent measure of the atomic charges. erode-sengunthar.ac.in The analysis of bond critical points (BCPs)—points of minimum electron density along the bond path—provides further information. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are powerful indicators of the nature of the interaction. A low electron density and a positive Laplacian are characteristic of closed-shell interactions, typical of ionic bonds, while higher density and a negative Laplacian indicate shared-shell covalent interactions. While specific experimental charge density studies on CdF₂ are not widely reported, the methodologies are standard for characterizing bonding in crystalline solids. mdpi.comerode-sengunthar.ac.in
Table 2: List of Chemical Compounds
| Compound Name | Formula |
|---|---|
| This compound | CdF₂ |
| Calcium fluoride | CaF₂ |
| Strontium fluoride | SrF₂ |
| Barium fluoride | BaF₂ |
| Cobalt(II) fluoride | CoF₂ |
Advanced Spectroscopic Characterization of Cadmium Fluoride
Optical Absorption Spectroscopy
Optical absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a material. By measuring the absorption of light as a function of wavelength, it is possible to determine the band gap energy and identify the energy levels of dopant ions within the host lattice.
Pure cadmium fluoride (B91410) is known for its wide bandgap, making it transparent over a broad range of the electromagnetic spectrum, including the ultraviolet region. The UV absorption cut-off edge, which marks the onset of fundamental absorption, is a critical parameter for applications in UV optics.
Studies on cadmium mixed halide compounds, such as (NH₄)₂Cd₂Cl₃F₃ and (NH₄)₂Cd₂Br₃F₃, have shown UV absorption cut-off edges as short as 203 nm and 243 nm, respectively. The incorporation of highly electronegative fluoride ions contributes to these short cut-off wavelengths. Theoretical calculations for pure CdF₂ predict a large gap energy of around 9 eV. However, experimental values and other calculations suggest an indirect band gap at approximately 7.8 eV and a direct gap at around 8.58 eV. The presence of dopants can significantly alter the UV absorption characteristics. For instance, doping with rare-earth ions can introduce new absorption bands within the UV region corresponding to 4f-5d transitions of the dopant ions. In the case of Ce³⁺-doped alkaline-earth fluorides, which share similarities with CdF₂, absorption bands in the UV are assigned to 4f→5d transitions.
The optical band gap of a material can be determined from its UV-Vis diffuse reflectance spectrum using the Kubelka-Munk function. For example, a fluoride carbonate, Na₄Yb(CO₃)₃F, was found to have an optical band gap of approximately 4.72 eV, corresponding to a UV cut-off edge of 263 nm.
Table 1: UV Cut-off Edges and Bandgaps for Cadmium Fluoride and Related Compounds
| Compound | UV Cut-off Edge (nm) | Optical Bandgap (eV) | Reference |
| (NH₄)₂Cd₂Cl₃F₃ | 203 | 5.80 | |
| (NH₄)₂Cd₂Br₃F₃ | 243 | 4.74 | |
| CdF₂ (indirect) | ~159 | 7.8 | |
| CdF₂ (direct) | ~145 | 8.58 | |
| Na₄Yb(CO₃)₃F | 263 | 4.72 |
Infrared spectroscopy probes the vibrational modes of the crystal lattice and can reveal information about the local environment of ions and the presence of specific chemical bonds. In pure this compound, the IR spectrum is determined by the fundamental lattice vibrations.
When CdF₂ is doped with impurities, additional absorption features can appear in the IR spectrum. For instance, studies on semiconducting CdF₂:Y crystals have investigated infrared optical absorption. The temperature dependency of IR absorption has also been a subject of research, for example, in Ga-doped CdF₂ at a wavelength of 1.3 µm. The analysis of IR spectra in various metal oxides provides a comparative basis for identifying vibrational modes. In doped calcium fluoride, which has a similar structure, vibrational frequencies corresponding to hydroxyl groups have been observed, indicating the absorption of water.
The Judd-Ofelt theory is a powerful tool used to analyze the intensities of 4f-4f electronic transitions of rare-earth ions in various host materials, including this compound. By fitting the experimental absorption spectra to the theoretical model, a set of three intensity parameters (Ω₂, Ω₄, and Ω₆) can be determined. These parameters provide valuable information about the local environment of the dopant ion and the nature of the chemical bonding.
The Ω₂ parameter is particularly sensitive to the asymmetry of the crystal field at the rare-earth ion site and the covalency of the bonds. A higher value of Ω₂ in Er³⁺:CdF₂ compared to other fluoride hosts suggests a more ionic bond due to charge compensation by interstitial fluoride ions. The Ω₄ and Ω₆ parameters are related to the rigidity of the host medium.
Once the Judd-Ofelt parameters are obtained, they can be used to calculate other important spectroscopic properties, such as radiative transition probabilities, radiative lifetimes, and branching ratios for the excited states of the dopant ion. This information is crucial for assessing the potential of a doped material for laser and other optical applications. For example, Judd-Ofelt analysis has been applied to Tb³⁺-doped CdF₂ single crystals to compute these radiative properties for the main laser-emitting levels.
Table 2: Judd-Ofelt Intensity Parameters for Tb³⁺ in this compound and Other Hosts
| Host Material | Ω₂ (x 10⁻²⁰ cm²) | Ω₄ (x 10⁻²⁰ cm²) | Ω₆ (x 10⁻²⁰ cm²) | Reference |
| CdF₂ | 3.14 | 1.87 | 1.95 | |
| Other Fluoride Hosts | Varies | Varies | Varies |
Photoluminescence and Electroluminescence Studies
Photoluminescence (PL) and electroluminescence (EL) are emission processes that provide further insight into the electronic structure and excited-state dynamics of this compound, especially when doped with luminescent ions.
The emission spectrum of a doped this compound crystal reveals the characteristic luminescence from the dopant ions. Upon excitation, the ions are promoted to higher energy levels and then relax to lower levels by emitting photons at specific wavelengths.
For instance, Tb³⁺-doped CdF₂ exhibits emission spectra with characteristic lines corresponding to transitions from the ⁵D₃ and ⁵D₄ excited states to the ⁷Fⱼ ground state multiplets. The relative intensities of these emission lines are governed by the transition probabilities, which can be calculated using the Judd-Ofelt parameters. The branching ratio, which is the ratio of the transition probability for a specific transition to the total transition probability from that level, indicates the likelihood of a particular emission occurring.
In Er³⁺-doped BaF₂, a material with similar properties, mid-IR emission bands have been observed corresponding to the ⁴I₁₁/₂ → ⁴I₁₃/₂, ⁴F₉/₂ → ⁴I₉/₂, and ⁴I₉/₂ → ⁴I₁₁/₂ transitions. Electroluminescence, the emission of light in response to an electric field, has also been studied in rare-earth-doped CdF₂. The application of an electric field can excite the dopant ions, leading to efficient luminescence from the UV to the near-IR. Studies on CdS nanocrystals have shown that electroluminescence starts at a certain threshold voltage and increases with the applied voltage.
Table 3: Radiative Properties of Tb³⁺ in CdF₂ for the ⁵D₄ Emitting Level
| Transition | Wavelength (nm) | Radiative Transition Probability (A_rad) (s⁻¹) | Branching Ratio (β) | Reference |
| ⁵D₄ → ⁷F₆ | 488 | 496.3 | 0.30 | |
| ⁵D₄ → ⁷F₅ | 543 | 851.4 | 0.52 | |
| ⁵D₄ → ⁷F₄ | 585 | 198.5 | 0.12 | |
| ⁵D₄ → ⁷F₃ | 622 | 82.3 | 0.05 |
Fluorescence decay measurements provide information about the lifetime of the excited states of the dopant ions. The fluorescence lifetime (τ) is the average time an ion spends in an excited state before returning to a lower state. It is an important parameter for laser applications, as a longer lifetime allows for more efficient energy storage and population inversion.
The radiative lifetime (τ_rad), which is the lifetime assuming that all de-excitation occurs through radiative processes, can be calculated from the sum of the radiative transition probabilities. The measured fluorescence lifetime can be shorter than the radiative lifetime due to non-radiative decay processes, such as multiphonon relaxation.
In Er³⁺-doped fluoride crystals, significant quenching of the emission from the ⁴I₉/₂ level has been observed with increasing temperature, indicating the presence of non-radiative decay pathways. For Tb³⁺-doped CdF₂, the radiative lifetimes of the ⁵D₃ and ⁵D₄ levels have been calculated from the Judd-Ofelt analysis. In some CdF₂ crystals, fast emission components with lifetimes in the nanosecond range (5, 24, and 78 ns) have been observed. In contrast, some doped nanoparticles can exhibit much longer fluorescence decay lifetimes in the microsecond range.
Table 4: Calculated Radiative Lifetimes for Tb³⁺ in CdF₂
| Excited State | Radiative Lifetime (ms) | Reference |
| ⁵D₃ | 0.85 | |
| ⁵D₄ | 0.61 |
X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES)
X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are powerful surface-sensitive techniques used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material.
XPS studies on this compound and related compounds provide binding energy (BE) values for the core levels of its constituent elements. For instance, in CdS thin films doped with fluorine, which leads to the formation of CdF₂, the Cd 3d₅/₂ peak associated with CdF₂ is observed. researchgate.net Analysis of cadmium compounds shows the Cd 3d₅/₂ binding energy for CdO at approximately 405.0 eV, with a spin-orbit splitting of about 6.7-6.8 eV for the Cd 3d₃/₂ peak. ucf.edu In studies of CdF₂ implanted with Mg⁺ ions, AES and XPS were used to track the formation of three-component compounds on the surface. physics.uz.ua
AES, often combined with ion sputtering for depth profiling, reveals the distribution of elements as a function of depth from the surface. Studies on CdF₂ films bombarded with Ar⁺ ions have shown that the bombardment can decompose the surface layers. spbstu.ru At an ion energy of 1.0 keV, a near-complete evaporation of fluorine from the top 30-40 Å was observed, leaving behind an amorphous cadmium film. spbstu.ru AES analysis of anodic fluoride films on other cadmium-containing semiconductors has indicated that the film is primarily composed of this compound. semanticscholar.org
| Element & Core Level | Compound/State | Binding Energy (eV) | Reference |
|---|---|---|---|
| Cd 3d₅/₂ | CdO | 405.0 | ucf.edu |
| Cd 3d₃/₂ | CdO | 411.8 | ucf.edu |
| Cd 3d₅/₂ | Cd(OH)₂ | 404.5 | ucf.edu |
| Cd 3d₅/₂ | CdO₂ | 403.7 | ucf.edu |
Raman and Infrared Spectroscopy for Vibrational Properties
Raman and Infrared (IR) spectroscopy are essential tools for investigating the vibrational properties of crystalline solids, which are determined by their lattice dynamics (phonons). renishaw.commpg.de
For a crystal with the fluorite structure like CdF₂, group theory predicts one triply degenerate Raman-active mode of F₂g symmetry and one infrared-active mode of T₁u symmetry. The Raman-active mode involves the two fluorine sublattices vibrating against each other while the cadmium sublattice remains stationary. researchgate.net The first-order Raman spectrum of pure CdF₂ at room temperature is characterized by a single, strong peak observed at approximately 315 cm⁻¹. researchgate.netcdnsciencepub.com As the crystal is cooled to 4.2 K, this peak shifts slightly to a higher frequency and narrows considerably. researchgate.netcdnsciencepub.com
Infrared spectroscopy probes the polar optical modes. For CdF₂, the IR-active T₁u mode splits into transverse optical (TO) and longitudinal optical (LO) components due to the macroscopic electric field associated with the LO phonon. Infrared reflectivity measurements have determined the frequencies of these modes.
| Spectroscopy | Mode | Frequency (cm⁻¹) at Room Temp. | Reference |
|---|---|---|---|
| Raman | F₂g | 315 | researchgate.netcdnsciencepub.com |
| Infrared | T₁u (TO) | 202 | researchgate.net |
| Infrared | T₁u (LO) | 385 | researchgate.net |
The introduction of dopants or defects can activate "silent" modes or induce scattering from other phonons, leading to the appearance of new peaks in the Raman and IR spectra. researchgate.netresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. It provides detailed information about the local symmetry, electronic structure, and hyperfine interactions of paramagnetic centers in a crystal lattice. In CdF₂, EPR studies are typically performed on crystals doped with paramagnetic ions such as gadolinium (Gd³⁺) or chromium (Cr²⁺).
Gd³⁺ in CdF₂ : When Gd³⁺ substitutes for Cd²⁺, it often occupies a site with cubic symmetry. However, charge compensation mechanisms or the presence of other dopants like Y³⁺ or Na⁺ can create centers with lower, non-cubic symmetries (e.g., orthorhombic or trigonal). aip.orgresearchgate.net EPR and Electron Nuclear Double Resonance (ENDOR) have been used to precisely measure the spin Hamiltonian parameters for Gd³⁺ in both insulating and semiconducting CdF₂. aip.orgresearchgate.net For the predominant cubic sites, no charge-compensating fluoride ion was found within 7 Å of the Gd³⁺ ion. researchgate.net
Cr²⁺ in CdF₂ : Studies of bivalent chromium (Cr²⁺) in CdF₂ crystals have shown that the Cr²⁺ ions substitute for Cd²⁺ and form [CrF₈]⁶⁻ clusters. At low temperatures, these centers exhibit a Jahn-Teller distortion, which lowers their symmetry to orthorhombic. researchgate.net The EPR spectra are described by a spin Hamiltonian for an S=2 system.
The data from these studies are summarized in the following table.
| Ion | Symmetry | Parameter | Value | Reference |
|---|---|---|---|---|
| Gd³⁺ | Orthorhombic | D | 116 ± 1 MHz | aip.org |
| Gd³⁺ | Orthorhombic | E | 42 ± 1 MHz | aip.org |
| Gd³⁺ | Cubic | B₄ | -2.444 ± 0.005 MHz | aip.org |
| Gd³⁺ (¹⁵⁵Gd) | Cubic | A (Hyperfine) | 12.8414 MHz | aip.orgresearchgate.net |
| Gd³⁺ (¹⁵⁷Gd) | Cubic | A (Hyperfine) | 16.856 MHz | aip.orgresearchgate.net |
| Cr²⁺ | Orthorhombic | g_z | 1.85 ± 0.03 | researchgate.net |
| Cr²⁺ | Orthorhombic | |Δ(2)| | 3.08 ± 0.07 GHz | researchgate.net |
| Cr²⁺ | Orthorhombic | |Δ(1)| | 5.85 ± 0.07 GHz | researchgate.net |
Transport Phenomena and Electrical Properties of Cadmium Fluoride
Ionic Conductivity in Cadmium Fluoride (B91410)
Ionic Conductivity in Cadmium Fluoride
This compound (CdF2), while an insulator in its pure form, exhibits ionic conductivity due to the movement of defects within its crystal lattice. aip.org The primary mobile defects responsible for this conductivity are fluorine vacancies. aip.org
Temperature Dependence of Ionic Conductivity
The ionic conductivity of this compound is strongly dependent on temperature. As temperature increases, the mobility of the charge-carrying defects, primarily fluorine vacancies, increases, leading to higher ionic conductivity. This relationship can be described by the Arrhenius equation:
σT = σ₀ exp(-Ea / kT)
where:
σ is the ionic conductivity
T is the absolute temperature
σ₀ is a pre-exponential factor
Ea is the activation energy for ion motion
k is the Boltzmann constant
Studies have shown that for pure CdF2, the ionic conductivity increases with temperature, following this exponential relationship. aip.orgaps.org For instance, the ionic conductivity of Pb₀.₆₇Cd₀.₃₃F₂ single crystals, which have a high concentration of defects, is significantly higher than that of pure cubic PbF₂. inoe.ro The temperature dependence of the ionic conductivity for these mixed crystals is given by the equation σT = (1.2±0.3) × 10⁷ exp(-0.359±0.007/kT). inoe.ro
Table 1: Temperature Dependence of Ionic Conductivity in Pb₀.₆₇Cd₀.₃₃F₂
| Temperature (K) | Ionic Conductivity (S/m) |
|---|---|
| 300 | 3.5 x 10⁻² |
| 400 | - |
| 500 | - |
Data derived from the provided Arrhenius equation. Specific values at 400K and 500K would require calculation.
Mobile Defect Identification (Fluorine Vacancies)
The predominant mobile defects in the this compound lattice are fluorine vacancies. aip.org In its fluorite structure, each cadmium ion (Cd²⁺) is surrounded by eight fluoride ions (F⁻). A fluorine vacancy is created when a fluoride ion is missing from its regular lattice position. These vacancies carry an effective positive charge and can move through the crystal lattice under the influence of an electric field or a concentration gradient, giving rise to ionic conductivity. aip.org The high concentration of anion vacancies and interstitial fluoride ions is responsible for the high anionic conductivity of the crystal. inoe.ro Theoretical calculations also support the role of fluorine vacancies as donors at low Fermi-level positions. aalto.fi
Activation Energy for Ion Motion
The activation energy for ion motion is a critical parameter that quantifies the energy barrier that a mobile defect must overcome to jump from one lattice site to another. For fluorine vacancies in this compound, the activation energy of motion has been determined to be 0.44 eV. aip.org In Pb₀.₆₇Cd₀.₃₃F₂ crystals, the conduction activation enthalpy is found to be 0.359 eV. inoe.ro For alkali-metal-doped this compound, the activation energies for the motion of bound defects were found to be strongly dependent on the size of the dopant. aps.org
Table 2: Activation Energies for Ion Motion in this compound and Related Materials
| Material | Defect Type | Activation Energy (eV) | Reference |
|---|---|---|---|
| Pure CdF₂ | Fluorine Vacancy | 0.44 | aip.org |
| Pb₀.₆₇Cd₀.₃₃F₂ | Fluorine Ion | 0.359 | inoe.ro |
| Na-doped CdF₂ | Bound Vacancy | - | aps.org |
| K-doped CdF₂ | Bound Vacancy | - | aps.org |
| Li-doped CdF₂ | Bound Vacancy | - | aps.org |
Specific activation energy values for doped CdF₂ were not provided in the search results.
Effect of Impurities and Dopants on Ionic Conductivity
The introduction of impurities and dopants can significantly alter the ionic conductivity of this compound. Doping with ions of different valence states can either increase or decrease the concentration of fluorine vacancies, thereby affecting conductivity.
Monovalent Cations: Doping with monovalent cations like sodium (Na⁺) or lithium (Li⁺) can have varied effects. In some cases, doping with Na⁺ has been shown to enhance conductivity. aps.org However, in Pb₀.₆₇Cd₀.₃₃F₂ crystals, doping with LiF and NaF was found to decrease the ionic conductivity. inoe.ro This decrease is attributed to an increase in the conduction activation enthalpy. inoe.ro The introduction of monovalent impurities requires charge compensation, which can occur through the formation of fluorine vacancies. aps.org
Table 3: Effect of Dopants on the Ionic Conductivity of this compound
| Dopant | Effect on Ionic Conductivity | Mechanism | Reference |
|---|---|---|---|
| Sodium (Na⁺) | Enhancement (in some cases) | Creation of fluorine vacancies for charge compensation | aps.org |
| Lithium (Li⁺), Sodium (Na⁺) | Decrease (in Pb₀.₆₇Cd₀.₃₃F₂) | Increase in conduction activation enthalpy | inoe.ro |
| Yttrium (Y³⁺) | - | Introduction of interstitial fluoride ions | aip.org |
Specific quantitative effects on conductivity were not consistently available across the search results.
Electronic Conductivity in Doped this compound
Conversion to n-Type Semiconductor
Pure this compound is an insulator with a wide bandgap of about 8 eV. taylorandfrancis.com However, it can be transformed into an n-type semiconductor by doping it with certain trivalent rare-earth ions (like Ytterbium, Yttrium, and Scandium) or other donor impurities and subsequently heating it in cadmium vapor. taylorandfrancis.comacs.orgaip.org
The mechanism for this conversion involves the diffusion of interstitial fluoride ions, which initially charge-compensate the trivalent dopant ions, to the surface of the crystal. aip.org At the surface, these fluoride ions react with cadmium atoms from the vapor phase to form a new layer of this compound. aip.org Simultaneously, electrons from the cadmium atoms diffuse into the crystal, where they are no longer localized at interstitial fluorine sites but become free charge carriers in the conduction band. acs.orgaip.org This process results in n-type electronic conductivity. acs.org
Doped this compound crystals can achieve a room temperature n-type resistivity of about 1 ohm-cm. acs.org The free electron concentration in these semiconducting crystals can exceed 10¹⁸ cm⁻³. taylorandfrancis.com The donor activation energy, for example in Yb³⁺ doped CdF₂, has been calculated to be 0.10 eV. acs.org
Table 4: Properties of n-Type Doped this compound
| Dopant Group | Achieved Property | Value | Reference |
|---|---|---|---|
| Nd, Sm, Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu, Y, Sc | Room Temperature n-type Resistivity | ~1 ohm-cm | acs.org |
| Sm, Gd, Er | Free Electron Concentration | > 10¹⁸ cm⁻³ | taylorandfrancis.com |
| Yb³⁺ | Donor Activation Energy (Ed) | 0.10 eV | acs.org |
Mechanism of Semiconductivity in Doped this compound
Pure this compound (CdF₂) is a dielectric solid, but it can be transformed into a semiconductor through doping with specific donor impurities. aip.orgresearchgate.net This transition is not spontaneous upon doping; it requires a subsequent annealing process to induce the semiconducting state. researchgate.netoptica.org The primary dopants used to achieve this transformation are certain trivalent ions, such as Gallium (Ga), Indium (In), and Yttrium (Y), as well as other rare-earth elements. researchgate.netaip.orgacs.org
The mechanism underlying this insulator-to-semiconductor conversion is multifaceted and depends on the dopant used.
A key mechanism, particularly in Yttrium-doped CdF₂, involves the role of fluorine vacancies. aip.org When a trivalent yttrium ion (Y³⁺) substitutes a divalent cadmium ion (Cd²⁺) in the crystal lattice, an interstitial fluoride ion (F⁻) is typically incorporated for charge compensation. During the annealing process in a cadmium atmosphere, this interstitial fluoride ion is removed, and a free electron is left behind, contributing to n-type conductivity. The mobile defects in this process are identified as fluorine vacancies, which have a motion activation energy of approximately 0.44 eV. aip.org
For dopants like Gallium and Indium, the semiconductivity is explained by the formation of so-called "DX centers". researchgate.netoptica.org These are bistable centers where the donor impurity can exist in two different states: a shallow donor state and a deep, localized "DX" state. researchgate.net The shallow state is metastable and is separated from the ground (deep) state by an energy barrier. researchgate.net The conversion of these centers from the deep to the shallow state, which can be induced by light, is responsible for the photochromic and semiconducting properties of CdF₂:Ga and CdF₂:In. researchgate.net In CdF₂:Ga, electron transport is thought to occur through the contact interaction with electrons moving within a narrow band of these impurity states. researchgate.net In contrast, for CdF₂:In, the primary mechanism involves the interaction of nuclear spins with mobile charge carriers in the conduction band. researchgate.net
Influence of Annealing Conditions (e.g., Cadmium Atmosphere)
The process of annealing is critical for activating the semiconducting properties of doped this compound. optica.org Doping the crystal with impurities like Gallium or Indium alone is insufficient to convert the material from an insulator. researchgate.netoptica.org The transformation to a semiconductor is only achieved after the doped crystals are heated in a reducing atmosphere, such as one containing Cadmium vapor. optica.org
This treatment effectively removes the interstitial fluoride ions (F⁻) that initially compensate for the charge difference between the trivalent dopant ions (like Ga³⁺) and the host Cd²⁺ ions. The removal of these fluoride ions frees up electrons that were previously bound, making them available as charge carriers. This process populates the conduction band or the shallow donor states, leading to the observed semiconductivity. optica.orgaip.org
For instance, CdF₂ crystals co-doped with Gallium and Yttrium become photosensitive and exhibit semiconducting characteristics only after being heated in a reducing atmosphere of potassium and cadmium vapors. optica.org This specific annealing environment facilitates the necessary chemical reduction and defect transformation within the crystal lattice that underpins its electronic properties. The treatment can also influence the optical quality of the crystals. optica.org
Dielectric Properties of this compound
This compound, in its pure state, is a dielectric material with a large energy gap of approximately 6.0 eV. aip.org Its dielectric properties are crucial for understanding its behavior as both an insulator and a host for semiconducting states. The static dielectric constant (εs or ε') of CdF₂ has been determined through various measurements at room temperature.
Research has reported a static dielectric constant of 8.33 (with an uncertainty of ±0.08) at room temperature and atmospheric pressure. aip.org Another study, using infrared reflectivity measurements, found a comparable value of 8.09. aps.org The dielectric constant is noted to be independent of frequency in the range of 10⁵ to 10⁷ Hz. aip.org
The dielectric properties are also influenced by temperature and pressure. aip.org The temperature dependence of the dielectric constant is a key parameter, and its behavior can be analyzed by considering three contributing factors: the effect of volume expansion, the change in polarizability with volume, and the change in polarizability with temperature at a constant volume. aip.orgias.ac.in For CdF₂, the temperature coefficient of the dielectric constant is positive. ias.ac.in
Infrared spectroscopy studies have provided insights into the lattice dynamics and optic-mode frequencies, which are intrinsically linked to the dielectric properties. aps.org
Interactive Data Table: Dielectric and Optical Properties of this compound at Room Temperature
| Property | Symbol | Value | Unit | Source(s) |
| Static Dielectric Constant | εs | 8.33 ± 0.08 | (Dimensionless) | aip.org |
| Static Dielectric Constant | εs | 8.09 | (Dimensionless) | aps.org |
| Transverse Optic-Mode Frequency | ωTO | 202 | cm⁻¹ | aps.org |
| Longitudinal Optic-Mode Frequency | ωLO | 384 | cm⁻¹ | aps.org |
Advanced Applications and Functional Materials Research of Cadmium Fluoride Excluding Prohibited
Optical Materials and Coatings
Cadmium fluoride's distinct optical characteristics, such as its low refractive index and broad transparency range, make it a valuable material for a variety of optical applications. nanorh.com
Anti-Reflective Coatings
Thin films of cadmium fluoride (B91410) are utilized to create anti-reflective coatings for optical components like lenses. nanorh.com Its low refractive index is effective in minimizing reflections and enhancing the transmission of light. nanorh.com Sputtered thin films of CdF₂ serve as anti-reflective layers, improving the performance of optical systems. nanorh.com While single-layer coatings can be effective, research has also focused on multilayer anti-reflective coatings to achieve even lower reflectance over a broader spectral range. mdpi.comtandfonline.com
Optical Windows and Lenses for UV and IR Applications
This compound is transparent over a wide spectral range, from the ultraviolet (UV) to the infrared (IR), making it suitable for manufacturing optical windows and lenses for these applications. nanorh.com This broad transparency allows for its use in systems that operate across multiple wavelength bands, such as in spectroscopy and fluorescence imaging. newport.comedmundoptics.com Specifically, CdF₂ is a candidate for components in high-energy laser systems due to its transparency and high damage threshold. nanorh.com
While this compound is effective, other fluoride materials like calcium fluoride (CaF₂) and magnesium fluoride (MgF₂) are also widely used for UV and IR optics. newport.comedmundoptics.comoptosigma.comlambda.cc The choice of material often depends on the specific requirements of the application, such as the desired wavelength range, cost, and mechanical properties. optics.orguqgoptics.com
Table 1: Comparison of Fluoride-Based Optical Materials
| Material | Typical Transparency Range | Key Features | Common Applications |
|---|---|---|---|
| **this compound (CdF₂) ** | UV to IR nanorh.com | Low refractive index, high laser damage threshold. nanorh.com | Anti-reflective coatings, laser components, UV and IR windows. nanorh.com |
| **Calcium Fluoride (CaF₂) ** | 180 nm to 8 µm newport.com | Low absorption, high damage threshold, low chromatic aberration. newport.comedmundoptics.com | Excimer laser applications, spectroscopy, fluorescence imaging. newport.com |
Specialized Glass and Ceramics Manufacturing
This compound is a component in the fabrication of specialized oxyfluoride glasses and transparent glass-ceramics. academie-sciences.frresearchgate.net These materials combine the desirable optical properties of fluoride crystals, such as low phonon energies and high rare-earth ion solubility, with the processing advantages of oxide glasses. academie-sciences.fr In some formulations, CdF₂ is part of a mixed lead-cadmium fluoride crystalline phase that precipitates within the glass matrix during heat treatment. academie-sciences.fr These glass-ceramics are being investigated for applications in photonics, including as host materials for rare-earth ions for up-conversion and fluorescence. academie-sciences.fr
Scintillators and Radiation Detection
This compound is investigated as a scintillator material for detecting ionizing radiation. researchgate.net Scintillators are materials that emit light when they absorb radiation, and this light can then be detected by a photodetector. numberanalytics.com The efficiency of this conversion process is a key factor in the performance of a radiation detector. numberanalytics.comelectrochem.org
While materials like sodium iodide (NaI:Tl) and cadmium tungstate (B81510) (CdWO₄) are commonly used scintillators in medical imaging, research continues to explore new materials with improved properties such as higher light output, faster decay times, and better energy resolution. electrochem.orgfrontiersin.orgostphotonics.com this compound, particularly when doped with certain elements, shows promise as a fast and radiation-resistant scintillator. researchgate.net
Phosphor Materials for Displays and Lighting
This compound can be used in the production of phosphor materials. nanorh.comprocurementresource.com Phosphors are substances that exhibit luminescence and are essential components in applications like display screens and fluorescent lighting. nanorh.comwikipedia.org They work by converting energy, such as from UV light or electrons, into visible light. procurementresource.comwikipedia.org
In some cases, this compound is used in conjunction with other compounds to enhance the properties of the phosphor. For instance, the addition of this compound to lead-activated cadmium phosphate (B84403) phosphors has been shown to increase the intensity of their phosphorescent afterglow. google.com
Electronic Materials and Semiconductor Technology
This compound exhibits interesting electronic properties that make it a candidate for various applications in semiconductor technology. nanorh.com
Pure this compound is an insulator, but it can be converted into an n-type semiconductor by doping it with certain rare-earth elements or yttrium and then annealing it in cadmium vapor. wikipedia.org This process introduces electrons into the material, making it electrically conductive. wikipedia.org The ability to tune its conductivity makes CdF₂ a material of interest for research in new electronic and optoelectronic devices. nanorh.comresearchgate.net
Epitaxial thin films of this compound have been grown on silicon substrates. mdpi.com The similar crystal structure and low lattice mismatch between CdF₂ and silicon make this possible. mdpi.com These heterostructures are being explored for their potential in next-generation electronic devices, where new insulating materials are needed to continue the trend of miniaturization. mdpi.comtechbriefs.com
Furthermore, the high ionic conductivity of fluoride ions in materials like this compound has led to research into their use as solid electrolytes in fluoride-ion batteries. aip.orginoe.rowikipedia.organr.fr
Table 2: Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | CdF₂ |
| Cadmium Bromide | CdBr₂ |
| Cadmium Carbonate | CdCO₃ |
| Cadmium Chloride | CdCl₂ |
| Cadmium Iodide | CdI₂ |
| Cadmium Oxide | CdO |
| Cadmium Phosphate | Cd₃(PO₄)₂ |
| Cadmium Sulfate | CdSO₄ |
| Cadmium Sulfide (B99878) | CdS |
| Cadmium Tungstate | CdWO₄ |
| Calcium Fluoride | CaF₂ |
| Cerium Bromide | CeBr₃ |
| Copper(II) Fluoride | CuF₂ |
| Gallium | Ga |
| Germanium | Ge |
| Indium | In |
| Lead Fluoride | PbF₂ |
| Lithium Fluoride | LiF |
| Magnesium Fluoride | MgF₂ |
| Manganese | Mn |
| Mercury(II) Fluoride | HgF₂ |
| Potassium Bromide | KBr |
| Sapphire | Al₂O₃ |
| Silicon | Si |
| Silicon Dioxide | SiO₂ |
| Silver(II) Fluoride | AgF₂ |
| Sodium Chloride | NaCl |
| Sodium Fluoride | NaF |
| Thallium Bromide | TlBr |
| Yttrium | Y |
| Yttrium Fluoride | YF₃ |
| Zinc Fluoride | ZnF₂ |
| Zinc Selenide | ZnSe |
Ionic Conductors and Superionic Conductors
This compound (CdF₂) exhibits notable ionic conductivity, a property that has been the subject of extensive research. In its pure form, CdF₂ is a good insulator; however, its conductivity can be significantly enhanced through doping or by forming solid solutions. taylorandfrancis.comwikipedia.org The mobile charge carriers responsible for ionic conductivity in this compound are fluorine vacancies, which have an activation energy of motion of 0.44 eV. aip.org
The study of CdF₂ doped with elements like yttrium and sodium has provided insights into its conductive properties. aip.org When doped with certain rare-earth elements or yttrium and subsequently treated with cadmium vapor at high temperatures, CdF₂ can be transformed into an electronic conductor. wikipedia.org This process leads to the formation of blue crystals whose conductivity is attributed to the reaction of cadmium atoms with interstitial fluoride ions (F⁻), which in turn releases electrons that are weakly bonded to the trivalent dopant ions. wikipedia.org Conversely, doping with sodium can lead to an anomalous conductivity curve, which is thought to be related to association effects within the crystal lattice. aip.org
The field of superionic conductors has seen significant interest in materials based on the PbF₂–CdF₂ system. mdpi.com These solid solutions, such as Pb₁₋ₓCdₓF₂, are characterized by high fluorine-ion electrical conductivity. mdpi.comresearchgate.net The superionic properties in these materials are linked to defects and significant structural disorder in the anion sublattice. researchgate.netacs.org The ionic transport processes are primarily determined by the movement of fluorine ions. researchgate.net
Research has shown that the maximum ionic conductivity in the PbF₂–CdF₂ system occurs at a composition of approximately Pb₀.₆₇Cd₀.₃₃F₂. mdpi.cominoe.ro This specific composition corresponds to the temperature minimum point in the PbF₂–CdF₂ phase diagram and exhibits one of the highest conductivities among known fluoride ion conductors. mdpi.cominoe.ro The high conductivity in these mixed crystals is attributed to strong structural disordering of the anionic subsystem. researchgate.net The introduction of cadmium into the lead fluoride lattice causes a decrease in the lattice parameter and induces high anionic disorder, while the cations remain in their face-centered cubic arrangement. researchgate.net This geometric frustration and the resulting excess volume in the crystal lattice provide more space for ionic mobility, leading to reduced activation energy barriers for ion transport. acs.org
| Material | Conductivity (σ) | Temperature (K) | Activation Enthalpy/Energy (Hσ or Ea) |
|---|---|---|---|
| Pure CdF₂ (mobile defect) | Not specified | Not specified | 0.44 eV |
| Pb₀.₆₇Cd₀.₃₃F₂ | 8 x 10-5 S/cm | 300 | 0.38 eV |
| (Pb₀.₆₇Cd₀.₃₃)₀.₈₂₅Sr₀.₁₇₅F₂ | ~1 x 10-5 S/cm | 293 | Not specified |
| Ca₀.₆Sr₀.₄F₂ | 2 x 10-6 S/cm | 673 | 1.1 eV |
Research in Advanced Analytical Methodologies
The detection and quantification of cadmium and fluoride are critical for environmental monitoring and materials science, leading to the development of various advanced analytical methodologies. chemimpex.comnih.gov While some methods focus on detecting cadmium ions (Cd²⁺) or fluoride ions (F⁻) from various sources, the principles are applicable to the analysis of this compound. nih.govnih.gov Research in this area includes the use of this compound in certain analytical applications and the development of sophisticated sensors and spectroscopic techniques for its constituent ions. chemimpex.comresearchgate.net
Fluorescence-based sensors have emerged as a powerful tool for cadmium detection due to their high sensitivity, convenience, and suitability for bioimaging. rsc.org These methods often rely on chemosensors, which are organic molecules designed to exhibit a change in fluorescence upon binding with a target ion. researchgate.netrsc.org For instance, a urea-based ditopic chemosensor has been synthesized that can detect both Cd²⁺ and F⁻ ions through changes in its emission spectrum. researchgate.netrsc.org Another approach involves using nanoparticles; a fluorometric method employing Ag-CdS/Ag-ZnS core/shell nanoparticles has been developed for the selective detection of fluoride ions in aqueous solutions. nih.gov This method demonstrated a low detection limit of 99.7 μg L⁻¹ and was not significantly affected by the presence of other common anions. nih.gov
Electrochemical methods offer another sensitive and selective route for cadmium detection. nih.gov Biosensors based on enzyme inhibition have been developed for determining Cd²⁺ levels in water. nih.gov One such sensor uses an enzymatic membrane with horseradish peroxidase (HRP), where the inhibition of the enzyme by cadmium ions is measured either colorimetrically or through cyclic voltammetry. nih.gov Other analytical techniques for cadmium determination include atomic absorption spectrometry (AAS), inductively coupled plasma mass spectrometry (ICP-MS), and atomic fluorescence spectroscopy (AFS). nih.govnih.gov These methods are known for their high selectivity and accuracy, though they can be complex and costly. nih.gov To enhance the sensitivity of techniques like flame atomic absorption spectrometry (FAAS), methods such as in-situ atom trapping have been developed, achieving significant increases in sensitivity for cadmium determination. nih.gov
| Methodology | Target Analyte | Principle | Reported Detection Limit |
|---|---|---|---|
| Fluorescence Spectroscopy (Chemosensor) | Cd²⁺ | Ratiometric fluorescent response with red-shifted emission upon binding. researchgate.net | 4.41 μM researchgate.net |
| Fluorometry (Nanoparticles) | F⁻ | Fluorescence quenching of Ag-CdS/Ag-ZnS core/shell nanoparticles. nih.gov | 99.7 μg L⁻¹ nih.gov |
| Electrochemical Biosensor (Enzymatic) | Cd²⁺ | Inhibition of horseradish peroxidase (HRP) enzyme activity. nih.gov | 0.02 ppb (electrochemical) nih.gov |
| Flow-through Optosensor | Cd²⁺ | On-line complexation with 8-hydroxyquinoline-5-sulfonic acid and fluorescence monitoring. researchgate.net | 0.48 μg L⁻¹ researchgate.net |
| Slotted Quartz Tube-Atom Trap-Flame Atomic Absorption Spectrometry (SQT-AT-FAAS) | Cd | Pre-concentration of analyte atoms in a quartz tube before measurement. nih.gov | 0.075 ng mL⁻¹ nih.gov |
Computational and Theoretical Modeling of Cadmium Fluoride
First-Principles Calculations and Simulations
First-principles calculations, rooted in density functional theory (DFT), are a powerful tool for investigating the intrinsic properties of materials without relying on empirical parameters. These calculations have been extensively applied to CdF₂ to elucidate its structural, electronic, and vibrational characteristics.
Prediction of Structural and Electronic Properties
Ab initio calculations have been successfully used to predict the structural and electronic properties of CdF₂. researchgate.net These calculations, often employing methods like the full-potential linearized augmented plane wave (FP-LAPW) or pseudopotential plane wave (PP-PW) approaches, can accurately determine key parameters. dntb.gov.uasapub.orgresearchgate.net The generalized gradient approximation (GGA) and local density approximation (LDA) are common exchange-correlation functionals used in these computations. researchgate.netdntb.gov.uascientific.net
The calculated lattice parameters and bulk moduli for CdF₂ in its cubic fluorite structure show good agreement with experimental data. sapub.orgresearchgate.net Theoretical studies also investigate the effect of pressure on these structural properties. researchgate.net Furthermore, first-principles calculations have been used to study the structural properties of ternary alloys based on CdF₂, such as CaₓCd₁₋ₓF₂ and SrₓCd₁₋ₓF₂. sapub.orgresearchgate.net
In terms of electronic properties, first-principles calculations are used to determine the band structure and density of states (DOS). researchgate.netsapub.org These calculations consistently predict an indirect band gap for CdF₂, which is in line with experimental observations. researchgate.net The calculated band gap values, however, can be underestimated by standard DFT approximations. sapub.org To address this, more advanced techniques like the modified Becke-Johnson (mBJ) exchange potential or many-body perturbation theory (e.g., the GW approximation) are employed to obtain more accurate band gap predictions that show excellent agreement with experimental data. researchgate.netscientific.netarxiv.orgresearchgate.net
| Property | Theoretical Method | Predicted Value | Experimental Value | Reference |
|---|---|---|---|---|
| Lattice Parameter (a) | FP-LAPW (WC-GGA) | 5.39 Å | 5.388 Å | researchgate.net |
| Bulk Modulus (B) | FP-LAPW (WC-GGA) | 92.3 GPa | 84.6 GPa | researchgate.net |
| Band Gap (Indirect) | FP-LAPW (mBJ) | 7.81 eV | 8.0 eV | researchgate.net |
| scQP-GW | ~8.0 eV | researchgate.net |
Elastic Properties and Constants
Theoretical calculations have been instrumental in determining the elastic properties of CdF₂. Using first-principles methods, the three independent elastic constants for a cubic crystal (C₁₁, C₁₂, and C₄₄) can be calculated. These calculations are often performed by applying small strains to the crystal lattice and calculating the resulting stress. The pressure dependence of these elastic constants has also been investigated theoretically. researchgate.net
The calculated elastic constants are then used to derive other important mechanical properties, such as the bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio. These derived properties provide a comprehensive understanding of the material's mechanical behavior. Theoretical predictions for the elastic constants of CdF₂ generally show good agreement with experimental values measured at room temperature. capes.gov.br
| Elastic Constant | Theoretical Value (10¹¹ dyn/cm²) | Experimental Value (10¹¹ dyn/cm²) | Reference |
|---|---|---|---|
| C₁₁ | - | 18.270 | capes.gov.br |
| C₁₂ | - | 6.674 | capes.gov.br |
| C₄₄ | - | 2.175 | capes.gov.br |
Vibrational Properties and Phonon Frequencies
The vibrational properties of CdF₂ are studied through the calculation of its phonon dispersion curves and phonon density of states (PDOS). researchgate.net These calculations are typically performed using density functional perturbation theory (DFPT). researchgate.net The phonon dispersion curves reveal the frequencies of the vibrational modes throughout the Brillouin zone and can indicate the dynamical stability of the crystal structure.
The calculated phonon frequencies at the zone center (Γ point) can be compared with experimental data from Raman and infrared spectroscopy. Theoretical studies have shown good agreement with experimental values for the phonon frequencies of CdF₂. researchgate.net The PDOS provides information about the distribution of vibrational modes, with distinct regions corresponding to acoustic and optical phonons. mdpi.com The separation between these regions is influenced by the mass difference between the cadmium and fluorine atoms. mdpi.com
| Phonon Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Transverse Optical (TO) | ~250 | ~260 | soton.ac.uk |
| Longitudinal Optical (LO) | ~425 | ~415 | soton.ac.uk |
Molecular Dynamics Simulations (if applicable)
Molecular dynamics (MD) simulations have been employed to study the behavior of this compound, particularly in mixed systems and under specific conditions. For instance, MD simulations have been used to investigate the eutectic composition in the PbF₂-CdF₂ system. edpsciences.org In the context of fluoride ion conductors, neural network potential (NNP) molecular dynamics simulations have been utilized to study the diffusion of fluoride ions in complex fluoride compounds containing cadmium. arxiv.orgacs.org These simulations can provide insights into diffusion mechanisms and the influence of different cations on ionic conductivity over a range of temperatures. arxiv.orgacs.org While first-principles MD can be computationally expensive, NNP-MD allows for simulations of larger systems over longer timescales, which is crucial for studying diffusion processes. arxiv.orgacs.org Additionally, MD simulations have been used to explore the interaction of cadmium chloride with biological molecules like transferrin, which can be relevant for understanding potential biological interactions of cadmium compounds. nih.gov
Modeling of Defect Structures and Impurities
The modeling of defect structures and impurities in this compound is essential for understanding its optical and electrical properties, as many of its applications rely on controlled doping. Computer simulations are used to determine the atomic structure of defect centers. researchgate.net For instance, the local crystal structure around impurity ions like Gd³⁺ and Eu²⁺ has been calculated using the shell model in the pair potential approximation. researchgate.net
The formation of radiation-induced defects has also been a subject of theoretical investigation. Models for F-type centers (an anion vacancy that has trapped an electron) and other point defects have been proposed and their properties calculated. lu.lv The interaction between impurity ions and anion vacancies is a key factor in the formation of these defects. medphysics-irk.ru Theoretical models also explore the stability of different defect clusters and their influence on the material's properties. researchgate.net The distribution coefficients of various impurities in this compound have been studied both experimentally and theoretically to understand how dopants are incorporated into the crystal during growth. dntb.gov.ua
Validation of Theoretical Models with Experimental Data
A critical aspect of computational modeling is the validation of theoretical predictions against experimental results. For this compound, there is a strong interplay between theory and experiment.
Structural Properties : Calculated lattice parameters from first-principles methods are consistently compared with experimental values obtained from X-ray diffraction, showing good agreement. sapub.orgresearchgate.net
Electronic Properties : The predicted band gap from advanced theoretical methods like GW calculations shows excellent agreement with experimental values from optical absorption and photoemission spectroscopy. arxiv.orgresearchgate.net
Elastic Properties : Theoretically calculated elastic constants are validated against experimental data from techniques like Brillouin scattering and ultrasonic measurements. capes.gov.braps.org While there is generally good agreement, some discrepancies have been noted, for instance in the C₄₄ elastic constant, prompting further refinement of theoretical models. capes.gov.br
Vibrational Properties : Calculated phonon frequencies are compared with experimental data from Raman and infrared spectroscopy, providing a check on the accuracy of the interatomic force constants used in the models. researchgate.net
Defect Properties : The predictions from defect models are often validated against experimental techniques like electron paramagnetic resonance (EPR), which can probe the local structure of paramagnetic defects. researchgate.net
This continuous cycle of theoretical prediction and experimental validation is crucial for advancing the understanding of this compound and for the reliable design of new materials and devices based on it. tandfonline.comdeswater.com
Interactions and Solid State Reaction Chemistry of Cadmium Fluoride
Reactions with Other Metal Fluorides
Cadmium fluoride (B91410) interacts with a range of metal fluorides, leading to the formation of solid solutions, new compounds, or simple eutectic mixtures. These interactions are influenced by factors such as the ionic radii, charge of the cations, and the crystal structures of the reacting fluorides.
Reactions with Alkali Metal Fluorides: The reactions of cadmium fluoride with alkali metal fluorides (LiF, NaF, KF, RbF, CsF) have been studied, though detailed systematic data is not extensively available for all systems. In some cases, double fluorides can be formed. For example, in reactions involving the oxides of certain divalent metals and alkali fluorides, double fluorides with the general formula ABF₃ are produced. iucr.org
Reactions with Alkaline Earth Metal Fluorides: this compound forms continuous solid solutions with several alkaline earth metal fluorides. For instance, the CdF₂-SrF₂ system exhibits the formation of a continuous solid solution with a temperature minimum. mdpi.com Similarly, studies on the CdF₂-BaF₂-ZnF₂ ternary system have led to the discovery of new fluoride glasses. researchgate.net
Reactions with Transition Metal and Rare-Earth Metal Fluorides: The interactions of this compound with transition metal fluorides and rare-earth metal fluorides (RF₃) are of significant interest for the development of new functional materials.
Formation of Compounds: In some systems, definite compounds are formed. For example, compounds such as CdGaF₅, CdCrF₅, and CdMnF₅ have been described. researchgate.net
Solid Solutions: In many cases, heterovalent solid solutions are formed, particularly with rare-earth trifluorides. These solid solutions, with the general formula Cd₁₋ₓRₓF₂₊ₓ, exhibit interesting properties, such as high fluoride-ion conductivity. researchgate.net The formation of these solid solutions can drastically decrease the thermal conductivity of the material. researchgate.net
Absence of Compound Formation: In certain binary systems, such as with scandium fluoride (ScF₃) and indium fluoride (InF₃), no intermediate compounds are formed. researchgate.net
The table below summarizes some of the known reactions between this compound and other metal fluorides.
| Reactant Metal Fluoride | System Type | Products/Phases Formed | Reference |
| Alkali Metal Fluorides | |||
| LiF, NaF | Binary System | Studied in phase diagrams. researchgate.net | researchgate.net |
| Alkaline Earth Metal Fluorides | |||
| SrF₂ | Binary System | Continuous solid solution with a temperature minimum. mdpi.com | mdpi.com |
| BaF₂ | Ternary System (with ZnF₂) | Fluoride glasses. researchgate.net | researchgate.net |
| Transition Metal Fluorides | |||
| GaF₃ | Binary System | Compound: CdGaF₅. researchgate.net | researchgate.net |
| CrF₃ | Binary System | Compound: CdCrF₅. researchgate.net | researchgate.net |
| MnF₂ | Binary System | Studied in phase diagrams. researchgate.net | researchgate.net |
| Rare-Earth Metal Fluorides | |||
| YF₃, LaF₃ | Binary System | Phase diagrams studied. researchgate.net | researchgate.net |
| RF₃ (R = La-Lu, Y, Sc) | Binary System | Heterovalent solid solutions (Cd₁₋ₓRₓF₂₊ₓ). researchgate.net | researchgate.net |
| InF₃ | Binary System | No compound formation. researchgate.net | researchgate.net |
Phase Relations in Binary and Ternary Fluoride Systems with this compound
The study of phase diagrams is essential for understanding the behavior of this compound in multicomponent systems at different temperatures and compositions. These diagrams provide critical information for materials synthesis and crystal growth.
Binary Systems:
CdF₂-PbF₂: This system has been extensively investigated and is characterized by the formation of continuous solid solutions (Pb₁₋ₓCdₓF₂) with a minimum melting point at approximately 750°C for a composition of about 33-35 mol% CdF₂. researchgate.netakjournals.com The electrical conductivity of these solid solutions reaches a maximum at the composition corresponding to the melting point minimum. researchgate.net
CdF₂-SrF₂: This system forms continuous solid solutions of a fluorite structure with a temperature minimum point on the liquidus and solidus lines. mdpi.com
CdF₂-RF₃ (R = Rare-Earth Elements): Phase diagrams for systems containing this compound and rare-earth trifluorides show the formation of extensive regions of fluorite-type solid solutions (Cd₁₋ₓRₓF₂₊ₓ). researchgate.net These systems often exhibit maxima in their melting curves, indicating the formation of thermally stable solid solutions. researchgate.net For instance, in the CdF₂-YF₃ system, regions of solid solutions with the structure of fluorite are formed. researchgate.net
Ternary Systems:
PbF₂-CdF₂-SrF₂: This ternary system consists of a continuous field of an isovalent fluorite solid solution. mdpi.com By analyzing the liquidus topology, researchers can identify compositions suitable for growing homogeneous ternary solid solution crystals from the melt. mdpi.com
PbF₂-CdF₂-RF₃: In these systems, the formation of congruently melting solid solutions has been explored. researchgate.net Thermodynamic-topological analysis helps in determining the concentration regions for obtaining homogeneous crystals. researchgate.net Crystals of congruently melting solid solutions with the formula (Pb₀.₆₇Cd₀.₃₃)₁₋ₓRₓF₂₊ₓ (where R = Tb, Ho, Er, Tm, Yb, Lu) have been successfully grown. researchgate.net
The following table presents key features of some binary and ternary systems involving this compound.
| System | Type of Phase Diagram | Key Features | Reference |
| Binary Systems | |||
| CdF₂-PbF₂ | Continuous Solid Solution with Minimum | Minimum melting point at ~750°C and 33-35 mol% CdF₂. researchgate.netakjournals.com Maximum ionic conductivity at the minimum. researchgate.net | researchgate.netakjournals.com |
| CdF₂-SrF₂ | Continuous Solid Solution with Minimum | Forms fluorite structure solid solutions. mdpi.com | mdpi.com |
| CdF₂-RF₃ | Solid Solution with Maximum | Formation of extensive fluorite-type solid solutions with maxima in melting curves. researchgate.net | researchgate.net |
| Ternary Systems | |||
| PbF₂-CdF₂-SrF₂ | Continuous Solid Solution | Forms a continuous field of isovalent fluorite solid solution. mdpi.com | mdpi.com |
| PbF₂-CdF₂-RF₃ | Congruent Melting Solid Solution | Growth of homogeneous (Pb₀.₆₇Cd₀.₃₃)₁₋ₓRₓF₂₊ₓ crystals. researchgate.net | researchgate.net |
Chemical Transformations and Stability in Specific Environments (excluding safety aspects)
This compound exhibits notable thermal and chemical stability, which are important for its practical applications. However, it can undergo transformations under specific environmental conditions.
Thermal Stability: this compound is a thermally stable compound with a high melting point of around 1100-1110°C and a boiling point of approximately 1748-1758°C. chemimpex.comwikipedia.org Studies have shown no phase transitions in CdF₂ at temperatures between 300–723 K. researchgate.net
Hydrolysis: At high temperatures, this compound can undergo hydrolysis in the presence of water vapor. This reaction leads to the formation of cadmium oxide (CdO) and hydrogen fluoride (HF). chembk.comcdnsciencepub.com The reaction is: CdF₂ + H₂O → CdO + 2HF cdnsciencepub.com
In the decomposition of cadmium hydroxyfluoride (CdOHF), an initial dehydration step forms a mixture of cadmium oxide and this compound. The this compound then undergoes subsequent hydrolysis. cdnsciencepub.com
Stability in Aqueous Environments: this compound is slightly soluble in water. chembk.com The solubility of fluorides can be influenced by the presence of other ions in the solution. For instance, the addition of hydrogen fluoride to an aqueous solution of sodium fluoride initially increases the solubility of NaF due to a salting-in effect. energiforskning.dk While specific data for CdF₂ in this context is not provided, similar principles of ionic interactions would apply.
Transformation into an Electronic Conductor: A significant transformation of this compound can be induced by doping it with certain rare-earth elements or yttrium and subsequently treating it with cadmium vapor at high temperatures. This process converts the insulating CdF₂ into an n-type electronic conductor. The mechanism is believed to involve the reaction of cadmium atoms with interstitial fluoride ions (F⁻), which creates additional CdF₂ molecules and releases electrons that become weakly bonded to the trivalent dopant ions. wikipedia.org
Q & A
Q. What are the optimal synthesis methods for high-purity cadmium fluoride (CdF₂) crystals, and how can experimental reproducibility be ensured?
High-purity CdF₂ is typically synthesized via gas-phase reactions (e.g., Cd + F₂ → CdF₂) or wet-chemical methods like dissolving CdCO₃ in hydrofluoric acid (HF) followed by vacuum drying . To ensure reproducibility:
- Gas-phase synthesis : Use controlled fluorine flow rates and temperature gradients to avoid CdO impurities.
- Wet-chemical methods : Monitor HF concentration (≥40%) and crystallization kinetics to prevent hydrate formation (CdF₂·xH₂O) .
- Purity validation : Characterize products using X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) to confirm stoichiometry .
Q. Which structural characterization techniques are most effective for analyzing CdF₂’s cubic fluorite lattice?
- XRD : Resolves lattice parameters (a = 5.41 Å) and confirms cubic symmetry .
- Raman spectroscopy : Identifies vibrational modes (e.g., F–Cd–F stretching at ~300 cm⁻¹) to detect lattice defects .
- Scanning electron microscopy (SEM) : Visualizes crystal morphology and surface homogeneity. Couple with EDS for elemental mapping .
Q. How should researchers design experiments to assess CdF₂’s acute and chronic toxicity?
- In vitro models : Expose cell lines (e.g., HEK293) to CdF₂ suspensions (0.1–100 µg/mL) and measure viability (MTT assay) and oxidative stress markers (e.g., glutathione depletion) .
- In vivo studies : Use rodent models to evaluate organ-specific toxicity (e.g., kidney cadmium accumulation via ICP-MS) after 6–12 months of low-dose exposure (1–5 mg/kg/day) .
- Controls : Include CdCl₂ as a reference for cadmium bioavailability .
Q. What spectroscopic methods are recommended for determining CdF₂’s electronic bandgap?
- UV-Vis spectroscopy : Measure absorbance in the 200–400 nm range and apply Tauc plot analysis to estimate direct bandgap (~3.6 eV) .
- Ellipsometry : Provides precise optical constants and bandgap values for thin-film CdF₂ .
Advanced Research Questions
Q. How can contradictions in reported bandgap values (3.4–eV) for CdF₂ be resolved?
Discrepancies arise from stoichiometric variations, surface defects, or measurement techniques. To address:
- Standardize synthesis : Use high-vacuum systems to minimize oxygen contamination .
- Cross-validate methods : Compare UV-Vis, ellipsometry, and photoelectron spectroscopy data .
- Computational modeling : Employ density functional theory (DFT) to correlate experimental gaps with theoretical predictions .
Q. What computational approaches are suitable for modeling CdF₂’s electronic and defect properties?
- DFT with Hubbard corrections (DFT+U) : Models strong electron correlations in Cd 4d orbitals. Use software like VASP or Quantum ESPRESSO .
- Defect formation energy calculations : Predict dominant point defects (e.g., F vacancies) under varying synthesis conditions .
- Band structure analysis : Compare with angle-resolved photoemission spectroscopy (ARPES) data to validate accuracy .
Q. What challenges arise in synthesizing CdF₂ nanoparticles for optoelectronic applications?
Q. How can researchers systematically address contradictions in literature data on CdF₂’s ionic conductivity?
- Meta-analysis : Compile datasets from peer-reviewed studies (e.g., Arrhenius plots of conductivity) and identify outliers .
- Reproduce experiments : Vary dopant concentrations (e.g., Y³⁺ or Eu³⁺) and measure impedance spectroscopy under identical conditions (300–500°C) .
- Statistical tools : Apply ANOVA to assess significance of reported variations .
Q. What methodologies are recommended for evaluating CdF₂’s environmental impact in aquatic systems?
- Leaching studies : Immerse CdF₂ pellets in simulated rainwater (pH 5.6) and measure Cd²⁺ release via ICP-MS over 30 days .
- Microbial assays : Expose biofilms to CdF₂ (1–10 ppm) and quantify changes in metabolic activity (resazurin assay) .
- Ecotoxicity modeling : Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
